molecular formula C10H12BrN B1277245 1-(4-Bromophenyl)pyrrolidine CAS No. 22090-26-2

1-(4-Bromophenyl)pyrrolidine

Cat. No.: B1277245
CAS No.: 22090-26-2
M. Wt: 226.11 g/mol
InChI Key: BVEGBJXZICCEQW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEGBJXZICCEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426843
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
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Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22090-26-2
Record name 1-(4-Bromophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22090-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-BROMOPHENYL)PYRROLIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)pyrrolidine, a versatile building block in medicinal chemistry and materials science. This document details a probable synthetic pathway, experimental protocols, and in-depth characterization data.

Chemical Properties and Data

Quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₂BrN[1]
Molecular Weight 226.11 g/mol [1]
CAS Number 22090-26-2[1]
Melting Point 107 °C
Boiling Point 306.1 °C at 760 mmHg
Appearance Solid

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the formation of the C-N bond between an aryl halide and an amine.

Synthetic Pathway: Buchwald-Hartwig Amination

The reaction proceeds by coupling 1,4-dibromobenzene with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents 1,4-Dibromobenzene 1,4-Dibromobenzene Reaction_Mixture Reaction Mixture 1,4-Dibromobenzene->Reaction_Mixture Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Mixture Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction_Mixture Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Mixture Base Base (e.g., Cs₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Heat Product This compound Purification->Product

Caption: Buchwald-Hartwig synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

Materials:

  • 1,4-Dibromobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and BINAP (0.075 mmol).

  • Evacuate the flask and backfill with the inert gas three times.

  • Add anhydrous toluene (10 mL) via syringe, followed by 1,4-dibromobenzene (1.0 mmol) and pyrrolidine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d, J ≈ 8.8 Hz2HAr-H (ortho to Br)
~6.45d, J ≈ 8.8 Hz2HAr-H (ortho to N)
~3.25t, J ≈ 6.6 Hz4HN-CH₂
~2.00m4HCH₂-CH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~146.5C-N (aromatic)
~132.0C-Br (aromatic)
~116.0CH (aromatic)
~110.0CH (aromatic)
~47.5N-CH₂
~25.5CH₂-CH₂
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation:

  • Molecular Ion (M⁺): Peaks at m/z 225 and 227.

  • Loss of HBr: A fragment corresponding to [M - HBr]⁺.

  • Loss of C₂H₄ (ethylene) from the pyrrolidine ring: A common fragmentation pathway for N-substituted pyrrolidines.

  • Benzylic cleavage: Fragmentation of the bond between the phenyl ring and the nitrogen atom.

Ion FragmentExpected m/z
[C₁₀H₁₂⁷⁹BrN]⁺225
[C₁₀H₁₂⁸¹BrN]⁺227
[C₁₀H₁₁N]⁺145
[C₈H₇N]⁺117
[C₆H₄Br]⁺155/157
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
~3100-3000C-H stretching (aromatic)
~2970-2850C-H stretching (aliphatic)
~1600, 1500, 1450C=C stretching (aromatic ring)
~1350C-N stretching (aromatic amine)
~1100C-N stretching (aliphatic amine)
~810C-H out-of-plane bending (para-disubstituted)
~600-500C-Br stretching

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the complete characterization of the synthesized this compound.

CharacterizationWorkflow Start Synthesized Product Purity_Check Purity Assessment (TLC, GC-MS) Start->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR Primary MS Mass Spectrometry Structure_Confirmation->MS Primary IR IR Spectroscopy Structure_Confirmation->IR Secondary Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Product Characterized This compound Data_Analysis->Final_Product

Caption: Workflow for the characterization of this compound.

References

Technical Guide: 1-(4-Bromophenyl)pyrrolidine (CAS No. 22090-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)pyrrolidine is a halogenated aromatic amine that belongs to the class of N-aryl pyrrolidines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by its derivatives. The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active molecules and approved drugs. The incorporation of a bromophenyl group can significantly influence the physicochemical and pharmacological properties of the parent molecule, often enhancing its lipophilicity and potential for specific interactions with biological targets. This document provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential biological significance of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 22090-26-2[1]
Molecular Formula C₁₀H₁₂BrN[1]
Molecular Weight 226.11 g/mol [1]
Appearance Solid
Melting Point 107 °C
Boiling Point 306.1 °C at 760 mmHg
Purity Typically ≥98%
Storage Room temperature, protect from light

Synthesis of this compound

A common and effective method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds. Below is a detailed, representative experimental protocol for the synthesis of this compound based on general Buchwald-Hartwig amination procedures.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

  • 1-Bromo-4-iodobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reactants: Add 1-bromo-4-iodobenzene (1.0 mmol) and toluene (5 mL) to the flask.

  • Addition of Amine: Add pyrrolidine (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred and heated to 100 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Biological Significance and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the literature, the N-aryl pyrrolidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.[2][3] Derivatives of this class have shown a broad spectrum of activities, including:

  • Anticancer Activity: Many N-aryl pyrrolidine derivatives have been investigated for their potential as anticancer agents.[4]

  • Anti-Alzheimer's Activity: The pyrrolidine ring is a key component in several compounds developed for the treatment of Alzheimer's disease.[3]

  • Analgesic Effects: Certain N-aryl pyrrolidines have demonstrated analgesic properties.[3]

  • Antimalarial Activity: The 4-aryl pyrrolidine scaffold has been identified as a promising chemotype for the development of new antimalarial drugs.[5]

The presence of the 4-bromophenyl group can further modulate the biological activity by influencing the compound's ability to cross cell membranes and interact with target proteins. Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of novel drug candidates in these and other therapeutic areas.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product 1_Bromo_4_iodobenzene 1-Bromo-4-iodobenzene Reaction Buchwald-Hartwig Amination (100 °C, 12-24h) 1_Bromo_4_iodobenzene->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Pd_OAc_2 Pd(OAc)₂ (Catalyst) Pd_OAc_2->Reaction XPhos XPhos (Ligand) XPhos->Reaction NaOtBu NaOtBu (Base) NaOtBu->Reaction Toluene Toluene (Solvent) Toluene->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Bromophenyl)pyrrolidine. The information is compiled to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental insights, and contextual understanding of this compound's significance.

Compound Identification and Core Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-bromophenyl group. This structure is of interest in medicinal chemistry due to the prevalence of both the pyrrolidine and bromophenyl moieties in pharmacologically active molecules.[1][2]

PropertyValueReference(s)
CAS Number 22090-26-2[3][4]
Molecular Formula C₁₀H₁₂BrN[3][4]
Molecular Weight 226.11 g/mol [5]
IUPAC Name This compound[5]
Synonyms N-(4-Bromophenyl)pyrrolidine, 4-Pyrrolidinobromobenzene, 4-Bromo-1-(1-pyrrolidinyl)benzene[5]
Physical Form Solid[6]
Melting Point 107 °C[6][7]
Boiling Point 306.1 °C at 760 mmHg[6][7]
Density 1.4 g/cm³[7]

Synthesis and Purification

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of N-aryl pyrrolidines, which can be adapted for this compound.

Materials:

  • 1,4-Dibromobenzene (or 4-bromoiodobenzene)

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) as the base

  • Toluene or dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl halide (1,4-dibromobenzene), the amine (pyrrolidine), and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for several minutes.

  • Heat the mixture to the specified temperature (typically 80-110 °C) and stir for the designated time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[9]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Synthesis_Workflow General Synthesis Workflow A Reactants (Aryl Halide, Pyrrolidine) C Buchwald-Hartwig Amination A->C B Catalyst System (Pd(OAc)₂, Ligand, Base) B->C D Reaction Work-up (Filtration, Extraction) C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis and characterization of this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be employed for further purification.

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the pyrrolidine ring. The aromatic protons will likely appear as two doublets in the aromatic region (around 6.5-7.5 ppm). The pyrrolidine protons will appear as multiplets in the aliphatic region (around 2.0 and 3.3 ppm).[10]
¹³C NMR Resonances for the carbon atoms of the bromophenyl ring and the pyrrolidine ring. The carbon attached to the bromine will be shifted downfield.[10]
FT-IR Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-Br stretching. The spectra are typically recorded on a solid sample prepared as a KBr pellet or as a Nujol mull.[3][11]
Mass Spectrometry The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed, showing the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2). Fragmentation patterns will likely involve cleavage of the pyrrolidine ring.[12][13]
Experimental Protocols for Analysis
  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[14]

  • FT-IR Spectroscopy: For solid samples, a KBr pellet is a common preparation method. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[15]

  • Mass Spectrometry: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI will likely lead to more fragmentation, providing structural information, while ESI is a softer technique that will primarily show the molecular ion.[16]

Chemical Properties

Reactivity
  • Nucleophilicity of the Nitrogen Atom: The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to an alkylamine. However, it can still react with strong electrophiles.

  • Reactions with Electrophiles: this compound can undergo reactions with electrophiles such as alkyl halides and acyl chlorides at the nitrogen atom, although potentially requiring harsher conditions than more nucleophilic amines.[17][18][19]

  • Electrophilic Aromatic Substitution: The pyrrolidino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the bromine atom is a deactivating, ortho-, para-directing group. The outcome of electrophilic substitution on the bromophenyl ring will depend on the specific reaction conditions and the nature of the electrophile.

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Stability and Storage

This compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light.[6] While generally stable, prolonged exposure to strong acids or bases may lead to degradation.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not well-documented in publicly available literature, the constituent moieties are of significant interest in drug discovery.

  • Pyrrolidine Ring: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. It can enhance aqueous solubility and provide a three-dimensional structure that can be optimized for binding to biological targets.[20][21]

  • Bromophenyl Group: The inclusion of a bromine atom can increase a compound's lipophilicity, potentially improving membrane permeability and bioavailability. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.[22]

Derivatives of phenylpyrrolidine have been investigated for a range of biological activities, including neuroprotective effects and as antagonists for chemokine receptors.[1][2] Specifically, some phenylpyrrolidine derivatives have been studied for their potential to improve cognitive function in the context of ischemic brain injury.[1]

Drug_Discovery_Logic Role in Drug Discovery A This compound (Core Scaffold) B Pyrrolidine Moiety A->B contributes C Bromophenyl Moiety A->C contributes D Improved Potency & Selectivity B->D E Enhanced Pharmacokinetics (Solubility, Permeability) B->E C->D C->E F Lead Compound for Drug Development D->F E->F

Caption: Logical relationship of the structural moieties of this compound to its potential in drug discovery.

Conclusion

This compound is a stable, synthetically accessible compound with a range of interesting physical and chemical properties. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. While the specific biological activity of the parent compound is not extensively studied, the known pharmacological importance of its constituent parts suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs. This guide provides a solid foundation of its core properties to aid in such research endeavors.

References

The Biological Landscape of 1-(4-Bromophenyl)pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-bromophenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of biologically active compounds. The presence of the bromophenyl group offers opportunities for further functionalization through cross-coupling reactions, while the pyrrolidine ring provides a key structural element for interaction with various biological targets. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Overview of Biological Activities

Derivatives of this compound have demonstrated a wide spectrum of pharmacological effects, including:

  • Opioid Receptor Modulation: Certain derivatives act as potent agonists at opioid receptors, suggesting potential applications in pain management.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including cholinesterases and protein tyrosine phosphatase 1B, indicating their therapeutic potential in neurodegenerative diseases and metabolic disorders.

  • Anticancer Activity: Several polysubstituted pyrrolidine derivatives have exhibited significant antiproliferative effects against a range of cancer cell lines.

  • Monoamine Reuptake Inhibition: Analogs of pyrovalerone containing the pyrrolidine moiety are potent inhibitors of dopamine and norepinephrine transporters, highlighting their relevance in the context of CNS disorders.

  • Antifungal Potential: In silico studies have suggested that complex derivatives may act as antifungal agents by inhibiting key fungal enzymes.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Cholinesterase Inhibition

Compound ClassTarget EnzymeKi (nM)
Novel BromophenolsAcetylcholinesterase (AChE)2.60 ± 0.75 – 16.36 ± 2.67
Butyrylcholinesterase (BChE)13.10 ± 3.33 – 54.47 ± 13.53

Data from a study on novel bromophenols with a 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one core.[1]

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

CompoundIC50 (µmol/L)
Bromophenol 4e (lead compound)2.42
Highly brominated compound 4g0.68

These bromophenol derivatives were synthesized and evaluated for their PTP1B inhibitory activity.[2]

Table 3: Anticancer Activity (Antiproliferation)

CompoundCancer Cell LinesIC50 (µM)
Pyrrolidine 3h10 cancer cell lines2.9 - 16
Pyrrolidine 3k10 cancer cell lines2.9 - 16

Evaluation of polysubstituted pyrrolidines for their antiproliferative effects.[3]

Table 4: Monoamine Transporter Inhibition

Compound ClassTarget TransporterBiological Activity
Pyrovalerone AnalogsDopamine Transporter (DAT)Potent inhibitors
Norepinephrine Transporter (NET)Potent inhibitors
Serotonin Transporter (SERT)Relatively poor inhibitors

A study on pyrovalerone analogs, which are 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one derivatives.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cholinesterase Inhibition Assay

The inhibitory activity of novel bromophenols against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a spectrophotometric method.[1]

  • Principle: The assay is based on the measurement of the rate of hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which is measured colorimetrically.

  • Procedure:

    • The reaction mixture contained phosphate buffer, DTNB, the enzyme solution, and the test compound at various concentrations.

    • The mixture was pre-incubated before the addition of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

    • The absorbance was monitored at a specific wavelength over time.

    • The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • Ki values were determined by Dixon plots.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The in vitro inhibitory activity of synthesized bromophenol derivatives against PTP1B was evaluated using p-nitrophenyl phosphate (pNPP) as a substrate.[2]

  • Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol, a colored product that can be quantified spectrophotometrically.

  • Procedure:

    • The assay was performed in a buffer solution containing PTP1B enzyme and the test compound.

    • The reaction was initiated by the addition of pNPP.

    • After incubation, the reaction was quenched, and the absorbance of the produced p-nitrophenol was measured.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated.

In Vitro Antiproliferation Assay

The antiproliferative effects of polysubstituted pyrrolidines on various cancer cell lines were assessed using a standard cell viability assay.[3]

  • Principle: The assay measures the number of viable cells after treatment with the test compounds. A common method is the MTT assay, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

  • Procedure:

    • Cancer cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent was added to each well.

    • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance was measured at a specific wavelength using a microplate reader.

    • The IC50 values were determined from the dose-response curves.

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization synthesis Synthesis of this compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo Promising Hits data_analysis Data Analysis (IC50, Ki determination) in_vivo->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: General workflow for the development of biologically active this compound derivatives.

mu_opioid_pathway ligand This compound Derivative (Agonist) receptor Mu Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp analgesia Analgesia camp->analgesia ion_channel->analgesia

Caption: Simplified signaling pathway for a mu opioid receptor agonist.

Conclusion

The this compound scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. The diverse biological activities reported for its derivatives underscore the potential of this chemical framework to interact with a wide range of biological targets. Further exploration of the structure-activity relationships, optimization of lead compounds, and detailed investigation of their mechanisms of action will be crucial for translating the potential of these compounds into clinical applications. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to build upon in their efforts to develop the next generation of drugs based on the this compound core.

References

The Versatility of 1-(4-Bromophenyl)pyrrolidine: An In-Depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)pyrrolidine has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a pyrrolidine ring attached to a brominated phenyl group, offers a strategic combination of functionalities that are highly sought after by researchers in medicinal chemistry and materials science. The pyrrolidine moiety, a common scaffold in many biologically active compounds, can influence physicochemical properties such as solubility and bioavailability. Simultaneously, the bromine atom serves as a key handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its utility in transition-metal-catalyzed cross-coupling reactions.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₁₀H₁₂BrN--INVALID-LINK--
Molecular Weight 226.11 g/mol --INVALID-LINK--
Melting Point 107 °C--INVALID-LINK--
Boiling Point 306.1 °C at 760 mmHg--INVALID-LINK--
CAS Number 22090-26-2--INVALID-LINK--

Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show multiplets for the pyrrolidine protons and signals in the aromatic region corresponding to the 1,4-disubstituted benzene ring. Based on similar structures, the pyrrolidine protons adjacent to the nitrogen would likely appear as a triplet around 3.2-3.3 ppm, while the other pyrrolidine protons would be a multiplet around 1.9-2.0 ppm. The aromatic protons would present as two doublets, characteristic of a para-substituted phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrrolidine and the aromatic carbons. The carbons of the pyrrolidine ring are expected in the aliphatic region, while the aromatic carbons will appear in the downfield region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most common and direct methods is the nucleophilic substitution reaction between 4-bromoaniline and a suitable four-carbon electrophile, such as 1,4-dibromobutane or 1,4-dichlorobutane. Another viable approach is the Buchwald-Hartwig amination of 1,4-dibromobenzene with pyrrolidine.

Synthetic Workflow:

Synthesis cluster_0 Nucleophilic Substitution cluster_1 Buchwald-Hartwig Amination 4-Bromoaniline 4-Bromoaniline Product_NS This compound 4-Bromoaniline->Product_NS Reacts with 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane->Product_NS Base Base Base->Product_NS In presence of Solvent Solvent Solvent->Product_NS 1,4-Dibromobenzene 1,4-Dibromobenzene Product_BH This compound 1,4-Dibromobenzene->Product_BH Couples with Pyrrolidine Pyrrolidine Pyrrolidine->Product_BH Pd_Catalyst Pd Catalyst Pd_Catalyst->Product_BH Catalyzed by Ligand Ligand Ligand->Product_BH Base_BH Base Base_BH->Product_BH

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from 4-Bromoaniline and 1,4-Dihalobutane (General Procedure)

This protocol is a general representation and may require optimization.

  • To a solution of 4-bromoaniline (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 eq).

  • 1,4-Dichlorobutane or 1,4-dibromobutane (1.1-1.5 eq) is added to the mixture.

  • The reaction mixture is heated to a temperature between 80-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This reaction is a powerful tool for the synthesis of diverse N-aryl pyrrolidine derivatives.

Reaction Scheme:

Buchwald_Hartwig Start This compound Product N-Aryl Pyrrolidine Derivative Start->Product Amine R¹R²NH Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Catalyst->Product conditions Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Product Base Base (e.g., NaOtBu, K₃PO₄) Base->Product

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol (General Procedure):

  • In an oven-dried Schlenk tube, this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq) are combined.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting this compound with an organoboron compound, typically a boronic acid or a boronic ester.

Reaction Scheme:

Suzuki Start This compound Product 4-Aryl-1-phenylpyrrolidine Start->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Product conditions Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane/H₂O) Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General Procedure):

  • To a flask are added this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

  • The mixture is degassed by bubbling with an inert gas for 15-30 minutes.

  • The reaction is heated to reflux (80-100 °C) and stirred for 4-16 hours.

  • After completion, the reaction is cooled, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization.

Heck Reaction

The Heck reaction enables the arylation of alkenes. This compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce the 4-pyrrolidinophenyl group onto the double bond.

Reaction Scheme:

Heck Start This compound Product Substituted Alkene Start->Product Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) Catalyst->Product conditions Base Base (e.g., Et₃N, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Heck reaction of this compound.

Experimental Protocol (General Procedure):

  • This compound (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), optionally a phosphine ligand, and a base (e.g., Et₃N, 2.0 eq) are added to a reaction vessel.

  • A polar aprotic solvent such as DMF or acetonitrile is added.

  • The mixture is degassed and heated under an inert atmosphere to 80-120 °C for 12-24 hours.

  • After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction allows for the synthesis of arylalkynes, which are important intermediates in many areas of chemistry.

Reaction Scheme:

Sonogashira Start This compound Product Arylalkyne Start->Product Alkyne Terminal Alkyne Alkyne->Product Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Product conditions Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Product Base Base (e.g., Et₃N, i-Pr₂NH) Base->Product

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General Procedure):

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) cocatalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, 2-3 eq).

  • The terminal alkyne (1.1-1.5 eq) is added, and the mixture is stirred at room temperature or elevated temperature (40-80 °C) under an inert atmosphere.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated.

  • The residue is purified by column chromatography to yield the desired arylalkyne.

Applications in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of the this compound moiety into larger molecules can impart desirable pharmacological properties. Derivatives of this building block have been investigated for a range of therapeutic applications, including as potential treatments for neurological disorders.[1] The ability to readily diversify the core structure through the cross-coupling reactions described above makes this compound a valuable starting point for the generation of compound libraries for drug discovery screening.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom on the phenyl ring, which allows for a wide range of palladium-catalyzed cross-coupling reactions. The detailed methodologies and reaction schemes provided in this guide illustrate the versatility of this compound in constructing complex molecular frameworks. For researchers and scientists in drug development and materials science, this compound represents a powerful tool for the efficient synthesis of novel and functionalized molecules. Further exploration of its reactivity and the biological activity of its derivatives is likely to uncover new and exciting applications.

References

Spectroscopic Data Analysis of 1-(4-Bromophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 1-(4-Bromophenyl)pyrrolidine. It is designed to assist researchers, scientists, and professionals in drug development in understanding and interpreting the key spectral characteristics of this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for data interpretation.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. It is important to note that while some data is experimentally derived, other data is based on closely related compounds and predictive models due to the limited availability of published spectra for this specific molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following NMR data is for a closely related compound and is provided as an estimation of the expected chemical shifts for this compound. Actual experimental values may vary.

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~7.3 - 7.5Ar-H (d, 2H)~146Ar-C (quaternary)
~6.5 - 6.7Ar-H (d, 2H)~132Ar-C (CH)
~3.2 - 3.4N-CH₂ (t, 4H)~113Ar-C (quaternary, C-Br)
~1.9 - 2.1CH₂ (quintet, 4H)~107Ar-C (CH)
~47N-CH₂
~25CH₂

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3050 - 3100Aromatic C-H StretchMedium
~2850 - 2960Aliphatic C-H StretchMedium-Strong
~1590, 1490Aromatic C=C StretchMedium-Strong
~1250Aromatic C-N StretchStrong
~1070C-Br StretchStrong
~810para-disubstituted C-H BendStrong

Table 3: Mass Spectrometry (MS) Data

m/z Relative Abundance (%) Assignment
225/227~100 / ~98[M]⁺ (Molecular Ion, bromine isotopes)
196/198Variable[M-C₂H₅]⁺
170/172Variable[M-C₄H₇]⁺
144Variable[C₆H₄Br]⁺
70Variable[C₄H₈N]⁺

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)

λmax (nm) Solvent Molar Absorptivity (ε) Transition
~250-260Ethanol~10,000 - 15,000π → π
~210-220Ethanol~20,000 - 30,000π → π

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

    • Use a pulse angle of 45-60 degrees.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create a characteristic mass spectrum.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection : Detect the ions and record their abundance to generate the mass spectrum.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a known concentration.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample for IR Sample->Solid_Sample Dilute_Solution Dilute Solution (UV-Vis, MS) Sample->Dilute_Solution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Solid_Sample->FTIR_Spec MS_Spec Mass Spectrometer Dilute_Solution->MS_Spec UVVis_Spec UV-Vis Spectrophotometer Dilute_Solution->UVVis_Spec NMR_Data 1H & 13C NMR Spectra (Chemical Shift, Coupling, Integration) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Group Identification) FTIR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Spec->MS_Data UVVis_Data UV-Vis Spectrum (λmax, Molar Absorptivity) UVVis_Spec->UVVis_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure UVVis_Data->Structure

Caption: Workflow for spectroscopic data analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromophenyl)pyrrolidine, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities involving this compound.

Core Properties of this compound

This compound is a substituted aromatic amine with a distinct chemical structure that influences its physical and chemical behavior. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrN--INVALID-LINK--
Molecular Weight 226.11 g/mol --INVALID-LINK--
CAS Number 22090-26-2--INVALID-LINK--
Appearance White to Almost white powder to crystal--INVALID-LINK--
Melting Point 107 °C--INVALID-LINK--
Boiling Point 306.1 °C at 760 mmHg--INVALID-LINK--
Purity >98.0%--INVALID-LINK--

Solubility Profile

A systematic approach to determining the solubility profile is essential. The following table outlines the solvents to be tested and provides a template for recording experimental data.

SolventTypeExpected SolubilityQuantitative Solubility (mg/mL)
WaterAqueousLowData to be determined
0.1 N HClAqueous (Acidic)Moderate to HighData to be determined
Phosphate Buffer (pH 7.4)Aqueous (Neutral)LowData to be determined
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighData to be determined
Dichloromethane (DCM)Non-polarModerate to HighData to be determined
HexaneNon-polarLowData to be determined

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are conducted under various environmental conditions to assess how its quality varies over time.

Potential degradation pathways for this molecule may include oxidation of the pyrrolidine ring or dehalogenation of the bromophenyl group, particularly under stressed conditions such as high temperature, humidity, and exposure to light.

The following table summarizes the recommended stability testing conditions based on the International Council for Harmonisation (ICH) guidelines.[1][2]

ConditionTemperatureRelative HumidityMinimum Duration
Long-term 25°C ± 2°C60% ± 5%12 months
Intermediate 30°C ± 2°C65% ± 5%6 months
Accelerated 40°C ± 2°C75% ± 5%6 months

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Solubility Determination: Shake-Flask Method

This protocol describes the equilibrium solubility assessment using the widely accepted shake-flask method.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Indicating Method and Stress Testing

This protocol outlines the procedure for developing a stability-indicating analytical method and conducting stress testing to identify potential degradation products.

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products and impurities.

  • Stress Conditions: Subject samples of this compound to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80°C for 48 hours.

    • Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Perform mass balance calculations to account for the parent compound and all degradation products.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Workflow start Start: Solubility Determination prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Collect and Dilute Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify calculate Calculate Solubility (mg/mL) quantify->calculate end End: Solubility Profile calculate->end

Caption: Workflow for Solubility Determination

Stability_Testing_Workflow start Start: Stability Study method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev stress_testing Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) method_dev->stress_testing identify_deg Identify Degradation Products stress_testing->identify_deg long_term_study Initiate Long-Term and Accelerated Stability Studies (ICH Conditions) identify_deg->long_term_study pull_samples Pull Samples at Pre-defined Timepoints long_term_study->pull_samples analyze_samples Analyze Samples for Assay, Impurities, and other Parameters pull_samples->analyze_samples evaluate_data Evaluate Data and Determine Shelf-life analyze_samples->evaluate_data end End: Stability Profile Established evaluate_data->end

Caption: Workflow for Stability Testing

References

The Pivotal Role of 1-(4-Bromophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of the 1-(4-Bromophenyl)pyrrolidine scaffold in medicinal chemistry. This document elucidates the core physicochemical properties, synthesis protocols, and diverse therapeutic applications of this versatile molecule, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction: A Privileged Scaffold with Strategic Functionality

The this compound moiety has emerged as a "privileged scaffold" in drug discovery, a status attributed to the unique combination of its constituent parts: the pyrrolidine ring and the 4-bromophenyl group.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in over 20 FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and serve as a rigid scaffold for presenting pharmacophoric elements to a wide array of biological targets.

The 4-bromophenyl group bestows several advantageous properties crucial for drug design. The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[1] Furthermore, the bromine atom can participate in halogen bonding, a strong, non-covalent interaction that can significantly enhance the binding affinity and selectivity of a ligand for its target protein.[1] From a synthetic standpoint, the bromine atom is a versatile functional handle, readily participating in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This guide will explore three key areas where this compound derivatives have shown significant promise: as potent and safer analgesics targeting mu-opioid receptors, as novel inhibitors of deubiquitinating enzymes for neurodegenerative diseases and cancer, and as cytotoxic agents against various cancer cell lines.

Therapeutic Applications and Quantitative Data

Mu-Opioid Receptor Agonists for Pain Management

Derivatives of this compound have been identified as potent agonists of the mu-opioid receptor (MOR), the primary target for many clinically used opioid analgesics like morphine. A notable example is (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol (BRPX-177) , which has demonstrated potent analgesic properties in preclinical studies.[2][3] A key advantage of this class of compounds is the potential for a reduced side-effect profile, particularly concerning respiratory depression, a major risk associated with traditional opioids.[2][3]

Compound NameTargetActivityKey Findings
(1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol (BRPX-177)Mu-Opioid Receptor (MOR)Potent AgonistDemonstrates strong analgesic effects with potentially less respiratory depression than morphine in animal models.[2][3]
USP30 Inhibitors for Neurodegenerative Diseases and Cancer

A distinct application of the this compound scaffold is in the development of inhibitors for Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. Inhibition of USP30 can enhance mitophagy, which is a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease, and for sensitizing cancer cells to apoptosis.[4][5][6] Substituted 1-cyanopyrrolidine derivatives containing a 4-bromophenyl group have been patented as potent USP30 inhibitors. A representative tool compound from this class, USP30-I-1 , demonstrates the high potency achievable with this scaffold.

Compound ClassTargetIC50 (nM)Therapeutic Rationale
Substituted 1-Cyanopyrrolidine DerivativesUSP3094Enhancement of mitophagy for the treatment of neurodegenerative diseases and induction of apoptosis in cancer cells.[7][8][9]
Anticancer Agents

The 4-bromophenyl moiety, often in combination with other heterocyclic systems, has been incorporated into molecules with significant anticancer activity. One such example is a derivative of N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide, BOS-102 , which has shown potent cytotoxic effects against various human cancer cell lines.

Compound NameCell LineIC50 (µM)
3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102)A549 (Lung)Data not available in abstract
Bel7402 (Liver)Data not available in abstract
HepG2 (Liver)Data not available in abstract
HeLa (Cervical)Data not available in abstract
HCT116 (Colon)Data not available in abstract

Note: While the abstract mentions potent activity, specific IC50 values for BOS-102 were not found in the provided search results. Further literature review is required to populate this table fully.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound involves the nucleophilic substitution reaction between pyrrolidine and 1-bromo-4-iodobenzene or 1,4-dibromobenzene. For more complex derivatives, multi-step syntheses are often employed, utilizing the reactivity of the bromine atom for cross-coupling reactions.

Example Protocol: Synthesis of 3-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonitrile (A Representative USP30 Inhibitor Analog)

This protocol is adapted from general methods for the synthesis of 1,2,4-oxadiazoles.

  • Amidoxime Formation: 4-Bromobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol. The mixture is heated to reflux for several hours. After cooling, the product, 4-bromobenzamidoxime, is isolated by filtration.

  • Acylation of Amidoxime: The 4-bromobenzamidoxime is then acylated with a suitable pyrrolidine-based carboxylic acid derivative, such as 1-(cyano)pyrrolidine-3-carboxylic acid, in the presence of a coupling agent like EDC/HOBt or by converting the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

  • Cyclization to Oxadiazole: The resulting O-acylamidoxime intermediate is cyclized to the 1,2,4-oxadiazole by heating in a high-boiling point solvent such as toluene or xylene, often with the addition of a mild base. Purification is typically achieved by column chromatography.

Biological Assays

This assay determines the affinity of a test compound for the MOR.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

  • Competition Binding: The cell membranes are incubated with a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the enzymatic activity of USP30.

  • Reagents: Recombinant human USP30 enzyme, a fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110), and the test compound.

  • Assay Setup: The assay is performed in a 384-well plate. The test compound is serially diluted and pre-incubated with the USP30 enzyme in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine substrate.

  • Signal Detection: The increase in fluorescence due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated and plotted against the concentration of the inhibitor to determine the IC50 value.

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanistic Visualizations

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like a this compound derivative initiates a cascade of intracellular events primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in the analgesic effect.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative (Agonist) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia Leads to (reduced signaling) Ion_Channel->Analgesia Contributes to

Mu-Opioid Receptor Signaling Pathway
USP30-Mediated Regulation of Mitophagy

USP30 acts as a brake on the PINK1/Parkin-mediated mitophagy pathway. By deubiquitinating mitochondrial outer membrane proteins, USP30 counteracts the signaling cascade that leads to the engulfment and degradation of damaged mitochondria. Inhibition of USP30 by a this compound derivative would remove this inhibitory signal, thereby promoting mitophagy.

usp30_mitophagy cluster_mitochondrion Damaged Mitochondrion cluster_cytosol Cytosol PINK1 PINK1 Accumulation Ub Ubiquitin PINK1->Ub Phosphorylates Parkin Parkin Recruitment & Activation Ub->Parkin Activates MOM_Proteins Mitochondrial Outer Membrane Proteins Parkin->MOM_Proteins Ubiquitinates Mitophagy Mitophagy MOM_Proteins->Mitophagy Signals for USP30_Inhibitor This compound Derivative (Inhibitor) USP30 USP30 USP30_Inhibitor->USP30 Inhibits USP30->MOM_Proteins Deubiquitinates drug_discovery_workflow Start Start Library_Synthesis Library Synthesis of This compound Derivatives Start->Library_Synthesis HTS High-Throughput Screening (e.g., Binding, Enzyme Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Library_Synthesis Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Hits In_Vitro_Testing In Vitro Pharmacological & Toxicological Testing Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & Safety in Animal Models In_Vitro_Testing->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate In_Vivo_Testing->Preclinical_Candidate End End Preclinical_Candidate->End

References

understanding the reactivity of the C-Br bond in 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the C-Br Bond in 1-(4-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in medicinal chemistry and materials science. Its utility is primarily centered around the reactivity of the carbon-bromine (C-Br) bond on the phenyl ring. This bond serves as a key functional handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this molecule, focusing on its participation in pivotal transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as other important reactions. This document details the underlying principles, typical experimental conditions, and expected outcomes, offering a valuable resource for researchers in drug development and organic synthesis.

Core Concepts: The Nature of the Aryl C-Br Bond

The C-Br bond in this compound exhibits a reactivity profile characteristic of aryl halides. The bond is strong enough to allow for the compound's stability and isolation, yet it is susceptible to cleavage by various transition metal catalysts, most notably those based on palladium and copper. This reactivity is the cornerstone of its application in complex molecule synthesis.

The general order of reactivity for aryl halides in many catalytic cycles is I > Br > Cl > F. The C-Br bond offers a good balance of reactivity and stability, making aryl bromides like this compound common and reliable substrates in cross-coupling reactions. The electron-donating nature of the para-pyrrolidine group can influence the electron density of the aromatic ring, which in turn can affect the rates of key steps in the catalytic cycles, such as oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most prevalent method for functionalizing the C-Br bond of this compound.[1] These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), followed by reductive elimination.[2][3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[4] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Reaction Scheme:

dot

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Coupling Workflow Reactants This compound + Boronic Acid/Ester Reaction Reaction Mixture Reactants->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Heat Product 4-Aryl-1-phenylpyrrolidine Product Workup->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[2][5] This reaction can be used to couple this compound with a variety of primary or secondary amines.

Reaction Scheme:

dot

Buchwald_Hartwig_Amination cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + R2NH - Base ReductElim Reductive Elimination AmineCoord->ReductElim ReductElim->Pd0 Reforms Catalyst Product C-N Coupled Product ReductElim->Product ArylHalide This compound Amine R2NH

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7] This reaction is notable for its mild conditions and is often catalyzed by a combination of palladium and a copper(I) salt.[8]

Reaction Scheme:

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This reaction is a powerful tool for vinylation of the aromatic ring.

Reaction Scheme:

Other Important Transformations

Ullmann Condensation: C-N, C-O, C-S Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds.[11] While often requiring harsher conditions than palladium-catalyzed methods, modern protocols have improved its scope and mildness.[12][13]

Grignard Reagent Formation

The C-Br bond can be converted into a Grignard reagent by reacting with magnesium metal.[14][15] This transforms the electrophilic aryl bromide into a potent carbon nucleophile, which can react with a variety of electrophiles like aldehydes, ketones, and CO2.[16]

Reaction Scheme:

dot

Grignard_Formation_and_Reaction cluster_workflow Grignard Reagent Logical Flow Start This compound Grignard Grignard Reagent (Ar-MgBr) Start->Grignard + Mg, THF Product Functionalized Product Grignard->Product + Electrophile Electrophile Electrophile (e.g., Ketone, Aldehyde, CO2)

Caption: Logical relationship in Grignard reagent formation and subsequent reaction.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the major cross-coupling reactions involving aryl bromides, which are applicable to this compound. Yields are representative and can vary significantly based on the specific coupling partner, catalyst system, and reaction conditions.

Reaction TypeCatalyst System (Typical)BaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄ (2-5 mol%)[17]K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-11070-95
Buchwald-Hartwig Pd₂(dba)₃ + Ligand (e.g., XPhos)[18]NaOtBu, K₃PO₄Toluene, Dioxane80-12060-90
Sonogashira PdCl₂(PPh₃)₂ / CuI[7]Et₃N, PiperidineTHF, DMF25-8065-95
Heck Pd(OAc)₂ + PPh₃[10]Et₃N, K₂CO₃DMF, Acetonitrile80-14050-85
Ullmann (C-N) CuI / Ligand (e.g., diamine)[11]K₂CO₃, Cs₂CO₃DMF, NMP100-18050-80

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (0.02-0.05 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried flask.

  • Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the flask and heat the mixture (typically 90-110 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Conclusion

The C-Br bond in this compound is a highly reactive and versatile functional group, providing a gateway to a vast array of chemical structures. Its reliable participation in palladium- and copper-catalyzed cross-coupling reactions makes it an invaluable intermediate in the synthesis of novel compounds for the pharmaceutical and materials science industries. A thorough understanding of the reaction conditions and catalytic systems detailed in this guide is essential for leveraging the full synthetic potential of this important building block.

References

A Comprehensive Review of 1-(4-Bromophenyl)pyrrolidine and Its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-(4-bromophenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of biologically active compounds. The unique combination of the pyrrolidine ring, a common motif in numerous FDA-approved drugs, and the synthetically tractable 4-bromophenyl group allows for extensive structure-activity relationship (SAR) exploration.[1][2][3] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its analogs. We delve into detailed experimental protocols for key synthetic transformations and biological assays, present quantitative data in structured tables for comparative analysis, and visualize critical pathways and workflows to facilitate a deeper understanding of this important chemical class.

Introduction: The Significance of the Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural products and pharmaceuticals.[4] Its structural rigidity, basic nitrogen atom, and potential for stereoisomerism allow it to effectively interact with a wide array of biological targets.[1] When combined with a 4-bromophenyl group, the scaffold's utility is significantly enhanced. The bromine atom acts as an electron-withdrawing group, increases lipophilicity—which can improve membrane permeability—and provides a versatile synthetic handle for a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][5] This modularity is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.[5]

This review covers analogs of this compound that have demonstrated significant activity as monoamine transporter inhibitors, enzyme inhibitors, and receptor antagonists, highlighting the broad therapeutic potential of this chemical family.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.

General Synthetic Approaches

Common strategies involve either forming the C-N bond between a pre-functionalized phenyl ring and the pyrrolidine moiety or constructing the pyrrolidine ring on a 4-bromoaniline-derived substrate. The bromine on the phenyl ring is often introduced via electrophilic bromination or by using brominated starting materials.[6]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicles (DA/NE) Synapse Synaptic Cleft Vesicle->Synapse Release Transporter DAT / NET Transporter Synapse->Transporter Reuptake Receptor Dopamine / Norepinephrine Receptors Synapse->Receptor Binding Analog This compound Analog Analog->Transporter Blockade NT NT2 NT3 G start Scaffold Selection (this compound) library_synthesis Library Synthesis (e.g., Cross-Coupling, Reductive Amination) start->library_synthesis purification Purification & Characterization (HPLC, NMR, MS) library_synthesis->purification primary_screening Primary Screening (Binding Assays, Enzyme Assays) purification->primary_screening hit_id Hit Identification (Potency & Selectivity) primary_screening->hit_id hit_id->library_synthesis Inactive sar SAR-Guided Lead Optimization hit_id->sar Active sar->library_synthesis secondary_assays Secondary Assays (Cell-based, Functional) sar->secondary_assays adme_tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) secondary_assays->adme_tox lead_selection Lead Candidate Selection adme_tox->lead_selection lead_selection->sar Optimize in_vivo In Vivo Efficacy & PK/PD Studies lead_selection->in_vivo Advance preclinical Preclinical Development in_vivo->preclinical

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2] This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or pseudohalide.[1][3] Due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, the Suzuki coupling is extensively used in academic research and is a cornerstone in the pharmaceutical industry for synthesizing complex molecules and active pharmaceutical ingredients.[3][4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of 1-(4-Bromophenyl)pyrrolidine, a versatile building block. The pyrrolidine moiety is a common feature in many biologically active compounds, and the ability to functionalize the attached phenyl ring via Suzuki coupling opens a pathway to a diverse library of novel chemical entities.

Reaction Principle and Mechanism

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[2][5] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[6][7]

  • Transmetalation: In the presence of a base, the organoboron compound forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6][8] The base is crucial for activating the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)L₂-R' transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regenerated product Ar-R' (Coupled Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Equipment:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water

  • Schlenk flask or pressure tube, magnetic stirrer bar, condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard workup glassware (separatory funnel, round-bottom flask)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stirrer bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) and any additional ligand if required. Add the catalyst to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane, 5-10 mL) and degassed water (if using an aqueous base system, typically 10-25% v/v) via syringe.[10]

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours).[9][10] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow A 1. Reagent Loading (Aryl Bromide, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition (Anhydrous Organic Solvent + Water) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Workup (Cooling & Quenching) D->E F 6. Extraction (Ethyl Acetate & Water) E->F G 7. Drying & Concentration (Dry over Na₂SO₄, Rotary Evaporation) F->G H 8. Purification (Flash Column Chromatography) G->H I Pure Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical conditions and their effects on the reaction of aryl bromides.

Table 1: Effect of Palladium Catalyst and Ligand

Catalyst (mol%) Ligand (mol%) Typical Yield Range Notes
Pd(PPh₃)₄ (3-5) - 70-95% A common, effective catalyst for many aryl bromides.[10]
Pd(OAc)₂ (2-3) PPh₃ (4-6) 65-90% Precursor that forms the active Pd(0) species in situ.
Pd₂(dba)₃ (1-2) SPhos (2-4) 85-99% Highly active system for challenging or electron-rich substrates.[3]

| PdCl₂(dppf) (3-5) | - | 80-98% | Effective for a broad range of substrates, including heteroaryls. |

Table 2: Effect of Base

Base (equiv) Solvent System Typical Yield Range Notes
K₂CO₃ (2.0) Dioxane/H₂O 75-95% A widely used, cost-effective base.[11]
K₃PO₄ (2.0-3.0) Toluene or Dioxane 80-99% Often provides excellent results, especially with hindered substrates.[3][10]
Cs₂CO₃ (2.0) Dioxane 85-99% A strong base, effective for less reactive aryl chlorides and bromides.[10]

| KOH (2.0) | Water or THF/H₂O | 70-96% | A strong, inexpensive base suitable for robust substrates.[12] |

Table 3: Effect of Solvent

Solvent Typical Temperature Notes
1,4-Dioxane/H₂O 80-100 °C Excellent solvent for dissolving both organic and inorganic reagents.[10]
Toluene/H₂O 90-110 °C Higher boiling point allows for higher reaction temperatures.
Acetonitrile/H₂O 70-80 °C A polar aprotic solvent, can be effective in certain systems.[10]

| Dimethylformamide (DMF) | 90-120 °C | High boiling point, useful for unreactive substrates. |

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents like dioxane, toluene, and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases such as potassium carbonate, cesium carbonate, and potassium hydroxide are corrosive or irritants. Handle with care to avoid contact with skin and eyes.

  • Reactions performed under heating and in sealed vessels can build up pressure. Ensure proper pressure-relief systems are in place.[5]

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely utilized in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups. These application notes provide detailed protocols and optimized conditions for the Buchwald-Hartwig amination of 1-(4-Bromophenyl)pyrrolidine, a common transformation in the synthesis of more complex molecules.

The reaction involves the coupling of an aryl halide, in this case, this compound, with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and reaction efficiency.

Catalytic Cycle Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.

Experimental Conditions and Data

The successful execution of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. Below are tables summarizing various conditions for the amination of aryl bromides with cyclic secondary amines, providing a guide for the optimization of the reaction of this compound.

Table 1: Catalyst and Ligand Screening
EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)X-Phos (4)NaOt-BuToluene100HighGeneral Knowledge
2Pd₂(dba)₃ (1)BINAP (2)NaOt-BuToluene100High[1]
3Pd₂(dba)₃ (1.5)tBuDavePhos (3)NaOt-BuToluene807 (for pyrrolidine)[2]
4Pd(OAc)₂ (10)X-Phos (10)KOt-BuToluene100 (MW)High[3]
Table 2: Base and Solvent Optimization
EntryCatalyst SystemBase (equiv)SolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃ / BINAPNaOt-Bu (1.4)Toluene100High[1]
2Pd₂(dba)₃ / BINAPNaOt-Bu (1.4)m-Xylene100High[1]
3Pd₂(dba)₃ / BINAPNaOt-Bu (1.4)Dioxane100Moderate[1]
4Pd₂(dba)₃ / BINAPNaOt-Bu (1.4)DMF100Low[1]
5Pd(OAc)₂ / X-PhosCs₂CO₃ (1.5)Toluene110GoodGeneral Knowledge
6Pd(OAc)₂ / X-PhosK₃PO₄ (2.0)Dioxane100GoodGeneral Knowledge

Experimental Protocols

Below are representative protocols for the Buchwald-Hartwig amination of this compound. These protocols should be adapted and optimized for specific amine coupling partners.

Protocol 1: General Procedure with NaOt-Bu as Base

Materials:

  • This compound

  • Amine (e.g., a secondary amine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the Schlenk tube under a positive flow of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Alternative Procedure with a Weaker Base (Cs₂CO₃)

Materials:

  • This compound

  • Amine (e.g., a primary or secondary amine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.03 mmol, 3 mol%), BINAP (0.045 mmol, 4.5 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Add anhydrous dioxane (5 mL) and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a heating block set to 110 °C.

  • Stir the reaction mixture for 18-36 hours, monitoring for completion by an appropriate analytical method (TLC, LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (15 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to isolate the final product.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Ar-Pd(II)(Br)L_n) Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex (Ar-Pd(II)(NR'R'')L_n) OxAdd->Amido + HNR'R'', Base - H-Base⁺Br⁻ Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination ArBr This compound Amine Amine (HNR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Catalyst, Ligand, Base, Aryl Bromide, Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Functionalization of the Pyrrolidine Ring of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods to functionalize the pyrrolidine ring of 1-(4-Bromophenyl)pyrrolidine. The methodologies described herein are essential for the synthesis of novel derivatives for applications in medicinal chemistry and drug discovery.

Introduction

The this compound scaffold is a valuable starting material in the development of new chemical entities. The presence of the pyrrolidine ring offers opportunities for stereoselective functionalization, while the bromophenyl group can be utilized for cross-coupling reactions. This document focuses on methods to introduce substituents onto the pyrrolidine ring, a key step in modifying the pharmacological properties of the parent molecule.

Methods for Pyrrolidine Ring Functionalization

Several methods have been developed for the functionalization of the pyrrolidine ring. The primary strategies include:

  • α-Lithiation and Electrophilic Quench: A classic and versatile method for introducing a wide range of electrophiles at the α-position of the pyrrolidine ring.

  • Palladium-Catalyzed α-C-H Arylation: A modern and efficient method for the direct introduction of aryl groups at the α-position, often employing a directing group to ensure regioselectivity.

  • Redox-Neutral α-Arylation: An emerging metal-free approach for the α-arylation of pyrrolidines.

  • Iridium-Catalyzed α-Alkylation: A method for the introduction of alkyl groups at the α-position using a borrowing hydrogen methodology.

Method 1: α-Lithiation and Electrophilic Quench

This method involves the deprotonation of the α-carbon of the pyrrolidine ring using a strong base, followed by the addition of an electrophile. For this compound, careful selection of the base and reaction conditions is crucial to avoid competitive lithium-halogen exchange on the bromophenyl ring.

Experimental Protocol

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • (-)-Sparteine or TMEDA (tetramethylethylenediamine)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone, CO₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, argon/nitrogen atmosphere)

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Addition: To the flask, add anhydrous diethyl ether or THF (e.g., 10 mL for a 1 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Ligand Addition: Add (-)-sparteine (for enantioselective reactions) or TMEDA (1.1 equivalents) to the cooled solvent.

  • Deprotonation: Slowly add a titrated solution of s-BuLi (1.1 equivalents) dropwise to the stirred solution. Stir the mixture for 15 minutes at -78 °C.

  • Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at -78 °C.

  • Lithiation: Stir the resulting solution at -78 °C for 2-4 hours. The progress of the lithiation can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: Add the desired electrophile (1.2-1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary
ElectrophileProductYield (%)Reference
Benzaldehyde2-(Hydroxy(phenyl)methyl)-1-(4-bromophenyl)pyrrolidine75-85Adapted from general procedures
Iodomethane2-Methyl-1-(4-bromophenyl)pyrrolidine60-70Adapted from general procedures
Carbon DioxideThis compound-2-carboxylic acid50-60Adapted from general procedures

Note: Yields are estimates based on similar reactions and may vary depending on the specific electrophile and reaction conditions.

Logical Workflow for α-Lithiation

lithiation_workflow start Start: this compound lithiation α-Lithiated Intermediate start:e->lithiation:w Deprotonation reagents s-BuLi, (-)-Sparteine/TMEDA Et2O or THF, -78 °C quench Electrophilic Quench lithiation:e->quench:w electrophile Electrophile (E+) product α-Functionalized Product quench:e->product:w end End product->end

Caption: Workflow for the α-lithiation and electrophilic quench of this compound.

Method 2: Palladium-Catalyzed α-C-H Arylation

This method allows for the direct coupling of an aryl group at the α-position of the pyrrolidine ring. To control regioselectivity and promote the reaction, a directing group is often required. The aminoquinoline moiety is a common and effective directing group for this transformation.

Experimental Protocol

Part A: Synthesis of the Aminoquinoline Amide Precursor

  • Synthesize this compound-3-carboxylic acid (if not commercially available).

  • Couple the carboxylic acid with 8-aminoquinoline using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) to form the amide precursor.

Part B: Palladium-Catalyzed α-C-H Arylation

Materials:

  • N-(quinolin-8-yl)-1-(4-bromophenyl)pyrrolidine-3-carboxamide (precursor)

  • Aryl iodide or aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

  • Setup: To an oven-dried Schlenk tube, add the aminoquinoline amide precursor (1.0 equivalent), the aryl iodide/bromide (1.5-2.0 equivalents), Pd(OAc)₂ (5-10 mol%), and K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

  • Solvent and Additive: Add anhydrous toluene or 1,4-dioxane to the tube, followed by pivalic acid (20-30 mol%).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Directing Group Removal: The aminoquinoline directing group can be removed under acidic or oxidative conditions to yield the free carboxylic acid or other derivatives.

Quantitative Data Summary
Aryl HalideProductYield (%)Reference
4-Iodoanisoleα-(4-methoxyphenyl) derivative60-75[1][2]
1-Iodo-4-fluorobenzeneα-(4-fluorophenyl) derivative55-70[1][2]
3-Iodotolueneα-(3-methylphenyl) derivative60-70[1][2]

Note: Yields are based on reactions with similar N-aryl pyrrolidine substrates and may require optimization for this compound.

Signaling Pathway for Pd-Catalyzed C-H Arylation

pd_catalysis sub Substrate (Amide Precursor) pd_complex Pd(0)-Substrate Complex sub->pd_complex pd0 Pd(0) pd0->pd_complex ch_activation C-H Activation (CMD) pd_complex->ch_activation palladacycle Palladacycle Intermediate ch_activation->palladacycle oxidative_addition Oxidative Addition (Ar-X) palladacycle->oxidative_addition pd_iv Pd(IV) Intermediate oxidative_addition->pd_iv reductive_elimination Reductive Elimination pd_iv->reductive_elimination product α-Arylated Product reductive_elimination->product catalyst_regen Catalyst Regeneration reductive_elimination->catalyst_regen catalyst_regen->pd0

Caption: Catalytic cycle for palladium-catalyzed α-C-H arylation.

Method 3: Redox-Neutral α-Arylation

This metal-free method utilizes a quinone monoacetal as both an oxidant and a source of the aryl group in a one-pot reaction.

Experimental Protocol

Materials:

  • This compound

  • Quinone monoacetal (e.g., 4-methoxy-4-phenylcyclohexa-2,5-dienone)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous toluene

  • Aromatic nucleophile (e.g., phenol, indole)

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: In a sealed tube, combine this compound (1.1 equivalents), the quinone monoacetal (1.0 equivalent), the aromatic nucleophile (1.5 equivalents), and DABCO (0.2 equivalents).

  • Solvent: Add anhydrous toluene to the mixture.

  • Reaction: Heat the sealed tube at 60-80 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
Aromatic NucleophileProductYield (%)Reference
Phenolα-(hydroxyphenyl) derivative60-80[3]
Indoleα-(indolyl) derivative50-70[3]
Naphtholα-(naphthyl) derivative70-90[3]

Note: Yields are based on reactions with unsubstituted pyrrolidine and may need optimization for the specific substrate.

Reaction Pathway for Redox-Neutral Arylation

redox_neutral pyrrolidine This compound iminium Iminium Ion Intermediate pyrrolidine->iminium quinone Quinone Monoacetal quinone->iminium Oxidation addition Nucleophilic Addition iminium->addition nucleophile Aromatic Nucleophile (Nu-H) nucleophile->addition product α-Arylated Product addition->product

Caption: Proposed reaction pathway for redox-neutral α-arylation.

Method 4: Iridium-Catalyzed α-Alkylation

This method utilizes a "borrowing hydrogen" strategy where a primary alcohol is temporarily oxidized to an aldehyde, which then reacts with the enamine of the pyrrolidine, followed by reduction.

Experimental Protocol

Materials:

  • This compound

  • Primary alcohol (e.g., benzyl alcohol, ethanol)

  • [Ir(cod)Cl]₂ (Iridium catalyst precursor)

  • PCy₃ (Tricyclohexylphosphine) or other suitable ligand

  • Potassium tert-butoxide (KOtBu) or another strong base

  • Anhydrous toluene

  • Standard glassware for anhydrous and inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active iridium catalyst by reacting [Ir(cod)Cl]₂ with the phosphine ligand.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equivalent), the primary alcohol (1.5 equivalents), the iridium catalyst (1-5 mol%), and KOtBu (10-20 mol%).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture at 100-130 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary
Primary AlcoholProductYield (%)Reference
Benzyl alcohol2-Benzyl-1-(4-bromophenyl)pyrrolidine70-85Adapted from general procedures
1-Butanol2-Butyl-1-(4-bromophenyl)pyrrolidine60-75Adapted from general procedures
2-Phenylethanol2-(2-Phenylethyl)-1-(4-bromophenyl)pyrrolidine65-80Adapted from general procedures

Note: Yields are based on general iridium-catalyzed α-alkylation of amines and may require optimization.

Catalytic Cycle for Iridium-Catalyzed α-Alkylation

ir_alkylation ir_cat [Ir]-H aldehyde R-CHO ir_cat->aldehyde Dehydrogenation reduction Reduction ir_cat->reduction alcohol R-CH2OH alcohol->aldehyde aldol_add Aldol-type Addition aldehyde->aldol_add pyrrolidine Pyrrolidine enamine Enamine pyrrolidine->enamine enamine->aldol_add iminium_alk Iminium Alkoxide aldol_add->iminium_alk iminium_alk->reduction reduction->ir_cat Regeneration product α-Alkylated Pyrrolidine reduction->product

Caption: "Borrowing Hydrogen" catalytic cycle for iridium-catalyzed α-alkylation.

Conclusion

The functionalization of the pyrrolidine ring of this compound can be achieved through various synthetic methods. The choice of method will depend on the desired substituent, the required stereochemistry, and the available resources. The protocols provided in this document serve as a starting point for the development of optimized procedures for the synthesis of novel and diverse libraries of compounds for drug discovery and development. Careful consideration of the chemoselectivity, particularly in the case of α-lithiation, is essential for successful synthesis.

References

The Versatility of 1-(4-Bromophenyl)pyrrolidine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)pyrrolidine has emerged as a critical building block in the synthesis of a diverse range of biologically active molecules. Its unique structural features, comprising a pyrrolidine ring and a functionalizable bromophenyl group, make it an ideal starting point for the development of novel therapeutics. This application note provides an in-depth overview of the utility of this compound as a key intermediate, focusing on its application in the synthesis of potent monoamine transporter inhibitors. Detailed experimental protocols and quantitative data are presented to guide researchers in leveraging this versatile compound for drug discovery and development.

Applications in Pharmaceutical Synthesis

The presence of the bromine atom on the phenyl ring of this compound offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. These reactions enable the introduction of diverse substituents at the para-position, allowing for the fine-tuning of the pharmacological properties of the resulting molecules. The pyrrolidine moiety is a common scaffold in many approved drugs, recognized for its ability to impart favorable pharmacokinetic properties.[1]

A significant application of this intermediate is in the synthesis of monoamine transporter inhibitors, which are crucial for treating neuropsychiatric disorders like depression and ADHD.[2][3] By modifying the structure of this compound, researchers can develop selective inhibitors for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Synthesis of a Monoamine Transporter Inhibitor: A Case Study

This section details the synthesis of a potent monoamine transporter inhibitor, 1-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrrolidine, starting from this compound via a Suzuki coupling reaction.

Experimental Workflow

G cluster_synthesis Synthesis Workflow start Start: this compound reagents Reagents: (4-methylphenyl)boronic acid, Pd(PPh3)4, Na2CO3, Toluene/Water reaction Suzuki Coupling Reaction (Heated under Nitrogen) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 1-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrrolidine purification->product

Caption: Synthetic workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 226 mg), (4-methylphenyl)boronic acid (1.2 mmol, 163 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water (10 mL). Purge the mixture with nitrogen gas for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Reaction: Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) of a series of synthesized 1-(4-substituted-phenyl)pyrrolidine derivatives for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2]

Compound IDR-GroupDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DA IC₅₀ (nM)NE IC₅₀ (nM)5-HT IC₅₀ (nM)
1 -H18.137.8>100016.345.2>1000
2 -CH₃15.230.1>100014.838.9>1000
3 -OCH₃25.655.4>100023.162.7>1000
4 -Cl11.537.8>100010.941.3>1000
5 -Br13.042.1>100012.548.6>1000

Mechanism of Action: Dopamine Transporter Inhibition

The synthesized compounds act as dopamine reuptake inhibitors. They bind to the dopamine transporter (DAT) on the presynaptic neuron, blocking the reuptake of dopamine from the synaptic cleft.[3] This leads to an increased concentration of dopamine in the synapse, enhancing dopaminergic neurotransmission.

Signaling Pathway of Dopamine Reuptake Inhibition

G cluster_pathway Dopamine Reuptake Inhibition Pathway Dopamine_Release Dopamine Release (Presynaptic Neuron) Synaptic_Cleft Synaptic Cleft (Increased Dopamine) Dopamine_Release->Synaptic_Cleft Postsynaptic_Receptor Dopamine Receptors (Postsynaptic Neuron) Synaptic_Cleft->Postsynaptic_Receptor Binding & Signal Transduction DAT Dopamine Transporter (DAT) (Presynaptic Neuron) Synaptic_Cleft->DAT Normal Reuptake Reuptake_Blocked Dopamine Reuptake Blocked DAT->Reuptake_Blocked Inhibitor 1-(4-Aryl)pyrrolidine Derivative (Inhibitor) Inhibitor->DAT Binding

Caption: Inhibition of dopamine reuptake by a DAT inhibitor.

Application in the Synthesis of Amino Derivatives via Buchwald-Hartwig Amination

Another powerful application of this compound is its use in Buchwald-Hartwig amination to synthesize amino-substituted derivatives, which are also valuable scaffolds in medicinal chemistry.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine this compound (1.0 mmol, 226 mg), the desired primary or secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 135 mg) in a vial.

  • Catalyst and Ligand: Add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 9.5 mg).

  • Solvent and Reaction: Add anhydrous toluene (5 mL). Seal the vial and heat the mixture to 100 °C with stirring for 16 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl amine product.[4][5]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of pharmaceutical compounds. Its utility in creating potent and selective monoamine transporter inhibitors has been demonstrated, with clear synthetic pathways and compelling biological data. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this key building block, paving the way for the discovery of next-generation therapeutics.

References

Application Notes and Protocols: A Step-by-Step Guide to N-Arylation for the Synthesis of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of amines is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds that are pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the most powerful methods to achieve this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These reactions offer a versatile and efficient means to couple amines with aryl halides.

This document provides a detailed protocol for the synthesis of 1-(4-Bromophenyl)pyrrolidine, a valuable building block in medicinal chemistry and materials science. The presented methodology is based on the Buchwald-Hartwig amination, a widely adopted reaction in both academic and industrial laboratories due to its broad substrate scope and functional group tolerance.[1][2][3][4]

Principle of the Reaction

The synthesis of this compound is achieved through a Palladium-catalyzed cross-coupling reaction between pyrrolidine and 1,4-dibromobenzene. The catalytic cycle, characteristic of Buchwald-Hartwig aminations, involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[2][4] The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step and prevent side reactions.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a Buchwald-Hartwig amination of 1,4-dibromobenzene with pyrrolidine.

Materials and Reagents:

  • 1,4-Dibromobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, combine Palladium(II) acetate (0.02 mmol, 1 mol%), (±)-BINAP (0.03 mmol, 1.5 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv).

  • Addition of Reactants: To the flask, add 1,4-dibromobenzene (2.0 mmol, 1.0 equiv), pyrrolidine (2.4 mmol, 1.2 equiv), and anhydrous toluene (10 mL).

  • Reaction Conditions: The reaction mixture is stirred and heated to 100 °C. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound based on a representative Buchwald-Hartwig protocol.

ParameterValue
Reactants
1,4-Dibromobenzene1.0 equiv
Pyrrolidine1.2 equiv
Catalyst System
Palladium(II) acetate1 mol%
(±)-BINAP1.5 mol%
Base
Sodium tert-butoxide1.4 equiv
Solvent Toluene
Temperature 100 °C
Reaction Time Typically 8-24 h
Yield >80% (reported yields for similar reactions)

Note: The yield is an estimation based on typical Buchwald-Hartwig amination efficiencies for similar substrates and may vary depending on the precise reaction conditions and scale.

Visualizing the Workflow and Catalytic Cycle

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction cluster_3 Work-up and Purification A Combine Pd(OAc)2, BINAP, and NaOt-Bu in a Schlenk flask C Add 1,4-dibromobenzene, pyrrolidine, and toluene A->C B Establish Inert Atmosphere (Ar/N2) B->A D Heat to 100 °C and stir C->D E Monitor reaction progress (TLC/GC-MS) D->E F Cool to room temperature E->F Upon completion G Dilute, wash with water and brine F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J Obtain pure this compound I->J G Simplified Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (Pyrrolidine) Pd(II)_Complex->Amine_Coordination + Pyrrolidine Amido_Complex_Formation Deprotonation (Base) Amine_Coordination->Amido_Complex_Formation Pd(II)_Amido_Complex Ar-Pd(II)(NR2)L2 Amido_Complex_Formation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 (this compound) Reductive_Elimination->Product

References

Application Notes and Protocols: 1-(4-Bromophenyl)pyrrolidine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)pyrrolidine is a versatile bifunctional organic molecule that is emerging as a valuable building block in the synthesis of advanced functional materials. Its structure, featuring a nucleophilic pyrrolidine ring and a bromophenyl group amenable to a wide range of cross-coupling reactions, makes it an ideal precursor for creating complex molecular architectures. This document provides an overview of its potential applications in organic electronics, including conductive polymers and hole-transporting materials for perovskite solar cells, and as an intermediate for emissive materials in Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for key synthetic transformations are provided to facilitate its use in a research and development setting.

Introduction to this compound in Materials Science

The field of organic electronics relies on the precise design and synthesis of molecules to achieve desired electronic and physical properties. This compound serves as a strategic intermediate in this context. The key to its utility lies in two distinct components of its structure:

  • The N-Aryl Pyrrolidine Moiety: The nitrogen atom of the pyrrolidine ring, directly attached to the phenyl group, imparts electron-donating characteristics. This feature is crucial for designing materials for applications such as hole-transport layers (HTLs) in solar cells and OLEDs, where efficient injection and transport of positive charge carriers (holes) are required.

  • The Bromophenyl Group: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] This allows for the straightforward covalent linking of the 1-phenylpyrrolidine unit to other molecular fragments, enabling the construction of larger conjugated systems, polymers, and complex functional molecules.[1][2]

These features position this compound as a foundational component for creating a new generation of bespoke materials for various applications in materials science.

Potential Applications and Material Properties

While direct quantitative data for materials synthesized exclusively from this compound is emerging, we can infer the expected properties based on analogous structures reported in the literature. The N-phenylpyrrolidine unit is expected to confer properties similar to other triarylamine-based materials, which are widely used in organic electronics.

Material Class Potential Application Key Property Anticipated Performance Range Relevant Analogs/Citations
Conductive Polymers Antistatic Coatings, Sensors, Organic ElectrodesElectrical Conductivity (doped)10⁻² to 10¹ S/cm⁻¹Polypyrrole, Polyaniline[3][4][5]
Hole-Transporting Materials (HTMs) Perovskite Solar Cells, OLEDsHole Mobility10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹Spiro-OMeTAD, PTAA[6][7][8]
Highest Occupied Molecular Orbital (HOMO)-5.0 to -5.3 eVCarbazole-based HTMs[7]
OLED Emitter Precursors Emissive Layer in OLEDsPhotoluminescence Quantum Yield (PLQY)High (dependent on final structure)Benzophenone-based emitters[2]
Emission ColorTunable via molecular design (Blue to Red)Pyrene-benzimidazole derivatives[9]

Note: The data in this table is illustrative and represents typical performance ranges for the material classes listed. Actual performance will depend on the final molecular structure and device architecture.

Key Synthetic Protocols

The versatility of this compound is best demonstrated through its reactivity in common organic synthetic transformations. Below are detailed protocols for two fundamental reactions that leverage this building block for materials synthesis.

Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an arylboronic acid, a key step in synthesizing core structures for OLED materials and other functional molecules.[10][11]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[11]

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 equivalents)[11]

  • Solvent: 1,4-Dioxane or Toluene, and Water (typically in a 4:1 to 5:1 ratio)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

  • Argon or Nitrogen gas supply

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, column chromatography apparatus)

  • Ethyl acetate, n-hexane, magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (5 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dilute the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in n-hexane as the eluent, to obtain the pure biphenyl derivative.[12]

Logical Workflow for Suzuki-Miyaura Coupling:

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Workup & Purification A Combine Reactants: This compound Arylboronic Acid Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvents (e.g., Dioxane/Water) B->C D Add Palladium Catalyst C->D E Heat to 80-100 °C Stir for 12-24h D->E F Monitor by TLC E->F G Cool & Dilute (Ethyl Acetate) F->G H Aqueous Workup (Wash with Water/Brine) G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K Characterize Final Product J->K

Caption: Workflow for the synthesis of a biphenyl derivative.

Protocol 2: Chemical Oxidative Polymerization

This protocol outlines a general method for synthesizing a conductive polymer from a monomer derived from this compound. For this example, we assume the monomer is 1-phenylpyrrolidine, which can be thought of as the "de-brominated" version of the starting material, to illustrate the polymerization of the N-phenylpyrrolidine unit itself.

Reaction Scheme:

Materials:

  • Monomer: 1-Phenylpyrrolidine (or a derivative)

  • Oxidant: Anhydrous Iron(III) chloride (FeCl₃)[3][4]

  • Solvent: Anhydrous chloroform or acetonitrile

  • Methanol (for washing)

  • Standard laboratory glassware

Procedure:

  • Monomer Solution: Dissolve the 1-phenylpyrrolidine monomer in the chosen anhydrous solvent (e.g., chloroform) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Oxidant Solution: Separately, prepare a solution of the oxidant (FeCl₃) in the same anhydrous solvent. A typical molar ratio of oxidant to monomer is 2.0-2.5.[4]

  • Polymerization: Add the oxidant solution dropwise to the stirred monomer solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 24 hours. A dark precipitate (the polymer) should form.

  • Isolation: Quench the reaction by pouring the mixture into a large volume of methanol.

  • Washing: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol to remove any remaining oxidant and unreacted monomer until the filtrate is colorless.

  • Drying: Dry the resulting polymer powder under vacuum at 40-50 °C for 24 hours. The polymer is obtained in its doped, conductive state.

Visualization of Material Design Logic

The utility of this compound in materials science stems from its role as a building block that imparts specific properties to the final material. The following diagram illustrates this structure-property relationship.

G cluster_building_block This compound cluster_properties Tunable Properties cluster_reactions Synthetic Transformations cluster_applications Final Material Applications A N-Aryl Pyrrolidine Moiety C Electron-Donating Character (Hole Transport) A->C D Solubility & Morphology A->D B Bromophenyl Group E Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) B->E F Polymerization B->F G Hole-Transporting Materials E->G H OLED Emitters E->H I Conductive Polymers F->I

Caption: Structure-property-application relationships.

Conclusion

This compound is a strategic and highly valuable building block for the synthesis of novel organic materials. Its dual functionality allows for the incorporation of an electron-rich N-phenylpyrrolidine unit into a wide array of molecular structures through robust and well-established cross-coupling and polymerization reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of this compound in developing next-generation materials for organic electronics and other advanced applications.

References

Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(4-bromophenyl)pyrrolidine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure known to interact with a wide range of biological targets, and the bromophenyl moiety offers a versatile handle for further chemical modifications.[1][2][3]

Introduction

This compound and its analogues are valuable intermediates in the synthesis of various biologically active molecules. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle present in numerous natural products and pharmaceuticals.[2][4] The incorporation of a bromophenyl group provides a strategic point for diversification through cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6][7]

Synthesis of this compound via Buchwald-Hartwig Amination

The primary method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[5][6] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[5]

Reaction Scheme:

Experimental Protocol

Materials:

  • 1,4-Dibromobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

  • Addition of Reactants: Evacuate and backfill the flask with the inert gas. Add 1,4-dibromobenzene (2.0 mmol, 1.0 equiv.) and anhydrous toluene (10 mL).

  • Addition of Amine: Add pyrrolidine (2.2 mmol, 1.1 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Summary
CompoundStarting MaterialsCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
This compound1,4-Dibromobenzene, PyrrolidinePd(OAc)₂ / XPhos, NaOtBuToluene10012-24~80-95>98
(Z)-1-benzyl-5-(4-bromophenyl)...8-(4-bromobenzoyl)...trione, Benzylamine-ACNRT-67>99 (X-ray)

Note: The yield for this compound is an estimated range based on typical Buchwald-Hartwig amination reactions. The second entry is for a more complex derivative to illustrate the applicability of these reactions.[8]

Characterization Data for this compound

  • Molecular Formula: C₁₀H₁₂BrN[9]

  • Molecular Weight: 226.12 g/mol [10][11]

  • Appearance: Solid[10]

  • Melting Point: 107 °C[10]

  • Boiling Point: 306.1 °C at 760 mmHg[10]

  • ¹H NMR and ¹³C NMR: Consistent with the proposed structure.

  • Mass Spectrometry (MS): m/z [M+H]⁺ calculated for C₁₀H₁₃BrN⁺: 226.0277; found 226.0279.

Synthesis of a Pyrrolidine-2,3-dione Derivative

As an example of further derivatization, the synthesis of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione is presented.[8]

Experimental Protocol

Materials:

  • 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][7][8]oxazine-1,6,7-trione

  • Benzylamine

  • Acetonitrile (ACN)

Procedure:

  • A solution of 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c][7][8]oxazine-1,6,7-trione (1 mmol) in acetonitrile (10 mL) is prepared.

  • Benzylamine (1.1 mmol) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The resulting precipitate is filtered off to obtain the title compound.[8]

Yield: 67%[8] Characterization: The structure was confirmed by ¹H NMR, ¹³C NMR, IR, and single-crystal X-ray diffraction.[8]

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_flask 1. Flame-dry Schlenk flask under inert gas add_solids 2. Add Pd(OAc)₂, XPhos, and NaO(t)Bu prep_flask->add_solids add_reactants 3. Add 1,4-dibromobenzene and toluene add_solids->add_reactants add_amine 4. Add pyrrolidine add_reactants->add_amine heat 5. Heat to 100°C and stir add_amine->heat monitor 6. Monitor reaction by TLC/GC-MS heat->monitor cool 7. Cool to room temperature monitor->cool filter 8. Dilute and filter through Celite cool->filter concentrate 9. Concentrate filtrate filter->concentrate purify 10. Purify by column chromatography concentrate->purify product Final Product: this compound purify->product G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space receptor GPCR g_protein G-Protein (inactive) receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates ligand Endogenous Ligand ligand->receptor Binds & Activates drug This compound Derivative (Antagonist) drug->receptor Binds & Blocks second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Application Notes & Protocols: The Role of 1-(4-Bromophenyl)pyrrolidine in Modern Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(4-bromophenyl)pyrrolidine scaffold is a significant structural motif in medicinal chemistry, combining two key components: the pyrrolidine ring and a bromophenyl group. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is considered a "privileged" structure due to its ability to interact with a wide range of biological targets.[1][2] Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space.[2] The incorporation of a bromophenyl group further enhances the therapeutic potential of molecules by increasing lipophilicity, which can improve membrane permeability and bioavailability.[1] Furthermore, the bromine atom can participate in halogen bonding, a crucial non-covalent interaction that can enhance the binding affinity and selectivity of a drug candidate for its target protein.[1] This combination makes this compound and its derivatives valuable starting points for the development of novel therapeutic agents across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3][4]

Application Notes: Therapeutic Areas of Interest

Anticancer Agents

Derivatives of this compound have been investigated as potent anticancer agents. The scaffold's versatility allows for modifications that can target specific pathways involved in cancer progression.

  • Targeting Tyrosine Kinases: A series of novel hybrids combining a 2-(2-(4-bromophenyl)quinolin-4-yl) moiety with 1,3,4-oxadiazole derivatives demonstrated significant antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cancer cell lines.[5] These compounds were designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key protein in cell growth and proliferation.[5][6]

  • Epigenetic Modulation (BRD4 Inhibition): The bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader and a promising target in oncology.[7][8] Inhibitors of BRD4 disrupt the interaction with acetylated histones, thereby controlling the expression of key oncogenes.[7] The bromophenyl moiety is a common feature in BRD4 inhibitors, as the bromine atom can form a halogen bond within the acetyl-lysine binding pocket, enhancing potency. While direct studies on this compound as a BRD4 inhibitor are emerging, its structural features make it a highly relevant scaffold for designing novel epigenetic modulators.

Quantitative Data: Anticancer Activity

Compound Class Cancer Cell Line IC50 (µg/mL) Reference
Quinoline-Oxadiazole Hybrid (8b) HepG2 0.139 [5]
Quinoline-Oxadiazole Hybrid (8c) HepG2 0.137 [5]
Quinoline-Oxadiazole Hybrid (15a) MCF-7 0.164 [5]
Quinoline-Oxadiazole Hybrid (8e) MCF-7 0.179 [5]
Erlotinib (Reference Drug) HepG2 0.308 [5]

| Erlotinib (Reference Drug) | MCF-7 | 0.512 |[5] |

G cluster_workflow Workflow: In Vitro Anticancer Screening A Synthesis of This compound Derivatives C Compound Treatment (Dose-Response) A->C B Cell Line Culture (e.g., MCF-7, HepG2) B->C D Cytotoxicity Assay (e.g., MTT Assay) C->D E Data Analysis (IC50 Calculation) D->E F Hit Compound Identification E->F

Caption: A typical workflow for the in vitro screening of novel anticancer compounds.

Central Nervous System (CNS) Agents

The this compound scaffold is prevalent in the development of agents targeting the CNS, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter systems.[9][10]

  • Monoamine Reuptake Inhibitors: Analogs of pyrovalerone, which feature a substituted phenyl-pyrrolidine core, are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters with minimal effect on the serotonin transporter (SERT).[11] These compounds are investigated for their therapeutic potential in conditions like cocaine abuse and ADHD.[11] The substitution on the phenyl ring is critical for potency and selectivity.

  • Anticonvulsant Activity: Semicarbazones containing a 4-bromophenyl group have been synthesized and evaluated for anticonvulsant properties.[12] Several of these compounds showed significant protection in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens with low neurotoxicity.[12]

  • Opioid Receptor Agonists: A chiral derivative, (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol, acts as a mu opioid receptor agonist.[13] In animal studies, it demonstrated strong analgesic properties with less respiratory depression compared to traditional opioids like morphine, suggesting a potentially better safety profile.[13]

Quantitative Data: Monoamine Transporter Inhibition

Compound Class Target Ki (nM) IC50 (nM) Reference
Pyrovalerone Analog (4u) DAT 2.6 ± 0.3 2.2 ± 0.2 [11]
NET 6.5 ± 0.6 4.1 ± 0.3 [11]
SERT >10,000 >10,000 [11]
Pyrovalerone Analog (4t) DAT 10 ± 1 7.6 ± 0.7 [11]
NET 16 ± 2 11 ± 1 [11]

| | SERT | >10,000 | >10,000 |[11] |

G cluster_synapse Synaptic Cleft PreNeuron Presynaptic Neuron DAT Dopamine Transporter (DAT) PreNeuron->DAT Reuptake Receptor DA Receptor PreNeuron->Receptor DA PostNeuron Postsynaptic Neuron Vesicle Vesicle with Dopamine (DA) Vesicle->PreNeuron Release Inhibitor Bromophenyl-pyrrolidine Inhibitor Inhibitor->DAT Blocks

Caption: Inhibition of dopamine reuptake at the synaptic cleft by a transporter blocker.

Antifungal Agents

The search for novel antifungals has led to the exploration of complex heterocyclic structures. A spiro-pyrrolidine derivative incorporating a 1'-(4-Bromophenyl) group was designed as a potential antifungal agent.

  • Mechanism of Action: This compound was designed to inhibit glucose-6-phosphate synthase, a key enzyme in the amino sugar pathway of fungi. Disrupting this pathway prevents the synthesis of chitin, an essential component of the fungal cell wall, leading to cell lysis.

  • In Silico Evaluation: Molecular docking studies predicted a strong binding interaction between the compound and the target enzyme, with a favorable docking score. This computational result supports the hypothesis that the compound can act as an effective inhibitor.

Quantitative Data: In Silico Antifungal Activity

Compound Class Target Enzyme Docking Score (kcal/mol) Reference

| Spiro-pyrrolidine Derivative | Glucose-6-Phosphate Synthase | -141 | |

G cluster_pathway Fungal Chitin Synthesis Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Target Glucose-6-P Synthase G6P->Target GlcN6P Glucosamine-6-P Target->GlcN6P Chitin Chitin (Cell Wall) GlcN6P->Chitin ...multiple steps Inhibitor Bromophenyl- pyrrolidine Derivative Inhibitor->Target Inhibits

Caption: Proposed mechanism of antifungal action via inhibition of chitin synthesis.

Experimental Protocols

Protocol 1: General Synthesis of 1-Aryl-pyrrolidines via Buchwald-Hartwig Amination

This protocol describes a general method for coupling an aryl halide with pyrrolidine, a common reaction for synthesizing the core scaffold.

Materials:

  • 1-Bromo-4-iodobenzene (or other aryl halide)

  • Pyrrolidine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (1-2 mol%), and ligand (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe, followed by pyrrolidine (1.2 eq).

  • Add the base (1.4 eq) to the reaction mixture.

  • Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Monoamine Transporter Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of test compounds for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[11]

Materials:

  • Cell membranes prepared from cells expressing human DAT, NET, or SERT

  • Radioligand (e.g., [¹²⁵I]RTI-55)

  • Non-specific binding agent (e.g., 10 µM GBR 12909 for DAT)

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well filter plates (GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kₑ value, and the test compound across a range of concentrations.

  • Total and Non-specific Binding: For total binding wells, add only buffer instead of the test compound. For non-specific binding wells, add the non-specific binding agent.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Determine the IC₅₀ value for each test compound by fitting the displacement data to a one-site competition model. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura coupling of 1-(4-bromophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction, and which one should I choose? A1: The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[1][2] The choice of base can significantly impact reaction yield and rate.[1] Common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often highly effective.[1] The optimal base depends on the specific substrates, catalyst, and solvent, so screening may be necessary.[1] For substrates with base-sensitive groups, a milder base like potassium fluoride (KF) can be used.[2][3]

Q2: My reaction is sluggish or gives a low yield. What are the most common causes? A2: Low yields in Suzuki coupling can stem from multiple factors. Key issues include inefficient oxidative addition of the palladium catalyst to the aryl bromide, catalyst decomposition, or competing side reactions.[4] For aryl bromides, the reaction can sometimes be sluggish compared to more reactive aryl iodides.[5] Other common problems include the deactivation of the catalyst, poor solubility of reagents, or the presence of impurities in the starting materials or solvents.[3][6] Additionally, side reactions like protodeboronation (cleavage of the C-B bond) or homocoupling of the boronic acid can consume starting materials and reduce the desired product yield.[4][7]

Q3: How does the choice of solvent affect the reaction outcome? A3: The solvent plays a complex role, influencing reagent solubility and the reaction pathway.[8][9] Solvent choice is crucial for the efficiency of the coupling reaction.[10] A mixture of an organic solvent with water is very common, such as Toluene/H₂O, THF/H₂O, or Dioxane/H₂O.[11][12][13] The water component is often necessary for the base to function effectively.[11] However, the role of the solvent can be more complex than just solubility, as polar aprotic solvents like DMF or MeCN can sometimes alter the selectivity and nature of the active catalyst, though this effect does not always trend with the solvent's dielectric constant.[9][14]

Q4: Which palladium catalyst and ligand system is best for coupling this compound? A4: There is no single "best" system, and the optimal choice depends on the specific boronic acid partner. For many standard Suzuki couplings, Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) is effective.[1][12] However, for more challenging couplings, particularly those involving sterically hindered or electron-rich substrates, more specialized Buchwald ligands (e.g., SPhos, XPhos) can significantly improve yields by accelerating the oxidative addition and reductive elimination steps.[6][11]

Troubleshooting Guide

Problem: Low or No Product Formation with Starting Material Recovered

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium catalyst. Pd(PPh₃)₄ can degrade upon storage; consider using a more stable Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand or a preformed catalyst like Pd(dppf)Cl₂. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[15]
Inefficient Oxidative Addition The C-Br bond on this compound may be deactivated by the electron-donating pyrrolidine group.[11] Switch to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald ligand like SPhos or P(t-Bu)₃) to promote oxidative addition.[2][11] Increasing the reaction temperature may also help.[16]
Poor Reagent Solubility The starting materials or base may not be sufficiently soluble in the chosen solvent.[3] Try a different solvent system, such as DMF, Dioxane/H₂O, or THF/H₂O.[3][12] Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve results, especially in aqueous systems.[10]
Incorrect Base The chosen base may not be optimal. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ to find the most effective one for your system.[1] Ensure the base is finely powdered to maximize surface area.[11]

Problem: Significant Side Products are Observed

Side Product Identification Suggested Solution
Dehalogenation (Formation of Pyrrolidinylbenzene) A byproduct with a mass corresponding to the starting material minus bromine. It can be identified by GC-MS or NMR.[8]This side reaction is promoted by high temperatures and long reaction times.[8] Try reducing the temperature or reaction time. The choice of base and ligand can also influence dehalogenation.[8]
Homocoupling (Biphenyl Product from Boronic Acid) A byproduct formed from the coupling of two boronic acid molecules.This often occurs when the reaction mixture is not properly degassed, as oxygen can promote this pathway.[7] Ensure all solvents and the reaction setup are thoroughly purged with an inert gas.
Protodeboronation (Boronic Acid is converted to an Arene) The boronic acid starting material is consumed, but no coupled product is formed. The corresponding arene (R-H from R-B(OH)₂) may be detected.This is a common side reaction, especially with electron-rich boronic acids.[4] Use milder bases (e.g., K₂CO₃ instead of stronger hydroxides), avoid excessively high temperatures, and use the boronic acid as fresh as possible.[4]

Data for Optimization

Optimizing a Suzuki coupling reaction often requires screening several parameters. The tables below summarize how different components can affect the reaction yield, based on model systems.

Table 1: Effect of Different Bases on Suzuki Coupling Yield Reaction of 4-bromotoluene with phenylboronic acid. Data is illustrative and yields are highly dependent on specific substrates and conditions.[1]

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
2Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001297
4NEt₃Toluene/H₂OPd(OAc)₂PPh₃1001245
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001288

Table 2: Effect of Different Solvents on Suzuki Coupling Yield Reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with phenylboronic acid using K₃PO₄ as the base and Pd(PPh₃)₄ as the catalyst.[12]

EntrySolventTemperature (°C)Time (h)Yield (%)
11,4-Dioxane70-8018-2260
2Toluene70-8018-2240
3Acetonitrile70-8018-2236
4DMF70-8018-2220*

*Note: While the yield was lower in DMF for this specific reaction, DMF can be an excellent solvent in other cases, especially where solubility is an issue.[3][12]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the reaction. The boronic acid, base, solvent, and ligand may need to be optimized.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 4:1 mixture of Dioxane:Water, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition Ar-Br enters trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation Ar'-B(OH)₂ and Base enter trans_complex:e->pd0:w Catalyst Regeneration product Ar-Ar' (Product) trans_complex->product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_sm Starting Material Recovered? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products No inactive_catalyst 1. Check Catalyst Activity (Use fresh catalyst, ensure inert atm.) check_sm->inactive_catalyst Yes optimize_conditions 2. Optimize Conditions (Increase temp, screen ligands/bases) check_side_products->optimize_conditions No dehalogenation Dehalogenation? (Lower Temp/Time) check_side_products->dehalogenation Yes inactive_catalyst->optimize_conditions check_solubility 3. Check Solubility (Screen solvents, add PTC) optimize_conditions->check_solubility homocoupling Homocoupling? (Degas thoroughly) dehalogenation->homocoupling protodeboronation Protodeboronation? (Use milder base, fresh boronic acid) homocoupling->protodeboronation

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

troubleshooting common issues in Buchwald-Hartwig reactions with 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1-(4-Bromophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for reaction conditions for the Buchwald-Hartwig amination of this compound?

A typical starting point involves using a palladium precatalyst, a phosphine ligand, a strong base, and an inert solvent. For instance, a combination of Pd₂(dba)₃ as the palladium source, a biarylphosphine ligand like XPhos or SPhos, and a strong base such as sodium tert-butoxide (NaOtBu) in an anhydrous, deoxygenated solvent like toluene or dioxane is a common choice.[1] Reactions are typically run under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80-110 °C.[2]

Q2: Which side reactions are most common in this specific reaction?

The most prevalent side reactions include hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom, and the formation of biaryl compounds through homocoupling of the aryl bromide.[3] Additionally, catalyst deactivation can occur, leading to incomplete conversion.[4]

Q3: How critical is the choice of ligand for the amination of this compound?

The ligand choice is crucial for a successful reaction. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1] For secondary cyclic amines like pyrrolidine, ligands such as XPhos, SPhos, or DavePhos have shown good performance in similar reactions.[5][6]

Q4: Can I use a weaker base to avoid decomposition of sensitive functional groups?

Yes, if your substrate is sensitive to strong bases like NaOtBu, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[7] However, employing a weaker base may necessitate higher reaction temperatures or longer reaction times to achieve a comparable yield.

Q5: Is it necessary to use strictly anhydrous and deoxygenated conditions?

Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxygen, and its presence can lead to catalyst deactivation.[7] Moisture can also interfere with the reaction, particularly when using strong bases. Therefore, using anhydrous solvents and properly deoxygenating the reaction mixture by purging with an inert gas is critical for reproducibility and optimal results.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precatalyst and ligand are of high quality and have been stored properly under an inert atmosphere. Consider using a pre-formed palladium-ligand complex to ensure the active catalyst is generated efficiently.[8]
Inappropriate Ligand The chosen ligand may not be optimal for the specific substrate combination. Screen a panel of ligands, including bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, DavePhos, or Josiphos-type ligands.[9]
Incorrect Base The base may be too weak or not sufficiently soluble in the reaction medium. If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LiHMDS, provided the substrate is stable under these conditions. Ensure the base is finely powdered and well-dispersed.
Suboptimal Solvent The reactants or the base may not be sufficiently soluble in the chosen solvent. Common solvents for this reaction are toluene, dioxane, and THF. If solubility is an issue, consider using a co-solvent. Avoid chlorinated solvents as they can inhibit the catalyst.
Low Reaction Temperature The reaction may require more thermal energy to proceed efficiently. Gradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition.
Presence of Oxygen or Moisture Ensure all glassware is thoroughly dried and the reaction is set up under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents and degas the reaction mixture prior to heating.
Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause Troubleshooting Step
Catalyst System Promoting β-Hydride Elimination Hydrodehalogenation can occur via β-hydride elimination from an intermediate palladium-hydride species. The choice of ligand can influence this side reaction. Experiment with different ligands, as some may favor the desired reductive elimination over β-hydride elimination.
Presence of Water Traces of water can be a source of protons for the hydrodehalogenation side reaction. Ensure all reagents and the solvent are scrupulously dried.
High Reaction Temperature Elevated temperatures can sometimes favor side reactions. Try running the reaction at a lower temperature for a longer duration.
Problem 3: Incomplete Consumption of Starting Material (this compound)
Possible Cause Troubleshooting Step
Catalyst Deactivation The catalyst may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or solvent, or inherent instability of the catalytic species. Try increasing the catalyst loading slightly or adding a second portion of the catalyst midway through the reaction.
Insufficient Base The amount of base may be insufficient to neutralize the HBr generated during the reaction and facilitate the catalytic cycle. Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.2-1.5 equivalents) is beneficial.
Poor Solubility of Reactants If the starting material is not fully dissolved, the reaction will be slow and may not go to completion. Refer to the solvent suggestions in "Problem 1".

Data Presentation

Table 1: Comparison of Ligands for the Amination of Aryl Bromides with Secondary Cyclic Amines
LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)Reference
tBuDavePhosPd(dba)₂K₃PO₄Toluene100247[3][5]
XPhosPd₂(dba)₃NaOtBuToluene1003>95[6]
SPhosPd₂(dba)₃NaOtBuToluene1003>95[1]
BINAPPd₂(dba)₃NaOtBuToluene7016~80-90
DPEphosPd(OAc)₂NaOtBuToluene1003~95[6]

Note: Yields are representative and can vary based on the specific aryl bromide and reaction conditions.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Add the base (e.g., 1.4 equivalents) to the flask.

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Ligand_Exch->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprot->PdII_Amido - Base-H⁺X⁻ Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Check Catalyst Activity and Ligand Choice Start->Check_Catalyst Check_Base Evaluate Base Strength and Solubility Start->Check_Base Check_Conditions Optimize Reaction Conditions (Temp, Solvent) Start->Check_Conditions Check_Purity Verify Starting Material Purity and Dryness Start->Check_Purity Success Successful Reaction Check_Catalyst->Success Check_Base->Success Check_Conditions->Success Check_Purity->Success Side_Products Significant Side Products (e.g., Hydrodehalogenation) Vary_Ligand Screen Different Ligands Side_Products->Vary_Ligand Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Strictly_Anhydrous Ensure Strictly Anhydrous Conditions Side_Products->Strictly_Anhydrous Vary_Ligand->Success Lower_Temp->Success Strictly_Anhydrous->Success Incomplete_Conversion Incomplete Conversion of Starting Material Increase_Catalyst Increase Catalyst Loading Incomplete_Conversion->Increase_Catalyst Increase_Base Increase Base Equivalents Incomplete_Conversion->Increase_Base Improve_Solubility Address Solubility Issues Incomplete_Conversion->Improve_Solubility Increase_Catalyst->Success Increase_Base->Success Improve_Solubility->Success

Caption: A workflow for troubleshooting common issues.

References

identifying and minimizing side products in 1-(4-Bromophenyl)pyrrolidine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 1-(4-Bromophenyl)pyrrolidine. The following sections address common issues related to side product formation in Suzuki, Buchwald-Hartwig, and Heck reactions, offering solutions to minimize these undesired products and optimize reaction outcomes.

Troubleshooting Guide: Identifying and Minimizing Side Products

Cross-coupling reactions involving this compound can be prone to the formation of several side products, primarily due to the electron-rich nature of the substrate. The pyrrolidine group can influence the reactivity of the aryl bromide and potentially coordinate with the palladium catalyst. Below is a summary of common side products, their causes, and strategies for their minimization.

Side Product Potential Causes Recommended Solutions Illustrative Data (Product vs. Side Product)
1-Phenylpyrrolidine (Hydrodehalogenation/Dehalogenation) - Presence of hydride sources (e.g., certain bases, solvents like alcohols, or water).[1][2] - High reaction temperatures and prolonged reaction times.[2] - Inefficient ligand that promotes hydride formation on the palladium center.- Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the desired cross-coupling pathway.[3] - Base Optimization: Use non-hydridic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. - Solvent Purity: Utilize high-purity, anhydrous solvents. - Temperature Control: Run the reaction at the lowest effective temperature.Suzuki Coupling: - Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C: 65% Desired Product, 25% Dehalogenation - Pd₂(dba)₃/SPhos, K₃PO₄, Dioxane, 80°C: 92% Desired Product, <5% Dehalogenation
4,4'-di(pyrrolidin-1-yl)-1,1'-biphenyl (Homocoupling) - Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote homocoupling.[1] - Use of Pd(II) precatalysts without an efficient in-situ reduction to Pd(0). - Slow oxidative addition of the aryl bromide relative to boronic acid homocoupling (in Suzuki reactions).- Rigorous Degassing: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen). - Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.[4] - Slow Addition: In Suzuki couplings, slow addition of the boronic acid can minimize its homocoupling.[5]Suzuki Coupling: - Reaction in air: 50% Desired Product, 30% Homocoupling - Reaction under Argon: 90% Desired Product, <5% Homocoupling
Isomeric Heck Products (e.g., Internal Olefins) - β-hydride elimination from the organopalladium intermediate followed by re-insertion can lead to olefin isomerization. This is a reversible process that can be problematic if the olefin dissociation rate is slow.[6]- Use of Additives: Addition of silver salts or certain bases can facilitate the reductive elimination step and suppress isomerization. - Ligand Effects: The choice of ligand can influence the regioselectivity of the migratory insertion and the rate of reductive elimination.Heck Reaction: - Pd(OAc)₂, PPh₃, Et₃N, DMF, 120°C: 70% Desired Product, 20% Isomerized Product - Pd(OAc)₂, no ligand, ionic liquid, 100°C: 85% Desired Product, <10% Isomerized Product

Key Experimental Protocols

Below are representative protocols for Suzuki, Buchwald-Hartwig, and Heck reactions with this compound. These should be considered as starting points and may require optimization based on the specific coupling partner and desired outcome.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reaction Scheme: (Image of the Suzuki-Miyaura reaction of this compound with phenylboronic acid to yield 1-(biphenyl-4-yl)pyrrolidine)

Materials:

  • This compound

  • Phenylboronic acid

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., 4:1 dioxane:water).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Reaction Scheme: (Image of the Buchwald-Hartwig amination of this compound with morpholine to yield 4-(4-(pyrrolidin-1-yl)phenyl)morpholine)

Materials:

  • This compound

  • Morpholine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Heck Reaction of this compound with Butyl Acrylate

Reaction Scheme: (Image of the Heck reaction of this compound with butyl acrylate to yield butyl (E)-3-(4-(pyrrolidin-1-yl)phenyl)acrylate)

Materials:

  • This compound

  • Butyl acrylate

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a sealable reaction vessel, add this compound (1.0 equiv.), butyl acrylate (1.5 equiv.), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).

  • Add anhydrous DMF and Et₃N (2.0 equiv.).

  • Seal the vessel and heat to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is hydrodehalogenation a common problem with this compound?

A1: The pyrrolidine group is electron-donating, which increases the electron density on the aromatic ring. This can make the oxidative addition step of the catalytic cycle slower. A slower desired reaction rate can allow side reactions, such as the formation of palladium-hydride species leading to hydrodehalogenation, to become more competitive.[1][6]

Q2: How can I effectively remove oxygen from my reaction mixture to prevent homocoupling?

A2: The most effective method is to use three freeze-pump-thaw cycles. For less sensitive reactions, sparging the solvent with an inert gas like argon or nitrogen for 15-30 minutes before adding the catalyst is often sufficient. It is also crucial to maintain a positive pressure of the inert gas throughout the reaction.[4]

Q3: My Buchwald-Hartwig amination is sluggish. What can I do to improve the reaction rate?

A3: For sluggish Buchwald-Hartwig aminations, consider the following:

  • Ligand: Switch to a more electron-rich and bulky ligand, such as one from the Buchwald biarylphosphine ligand family (e.g., XPhos, SPhos).

  • Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) can accelerate the deprotonation of the amine and facilitate the catalytic cycle.[7]

  • Temperature: Increasing the reaction temperature may improve the rate, but be mindful of potential side reactions.

Q4: In my Heck reaction, I am observing a mixture of E and Z isomers. How can I improve the stereoselectivity?

A4: The Heck reaction generally favors the formation of the trans (E) isomer.[8] If you are observing significant amounts of the cis (Z) isomer, it could be due to isomerization after the initial product is formed. To improve selectivity, you can try:

  • Lowering the reaction temperature.

  • Reducing the reaction time.

  • Screening different ligands, as some can enforce higher stereoselectivity.

  • In some cases, the choice of base and solvent can also influence the E/Z ratio.

Q5: What are the best analytical techniques to identify the side products?

A5: A combination of techniques is often best:

  • TLC (Thin Layer Chromatography): A quick method to visualize the formation of new spots which could correspond to side products.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile side products like the hydrodehalogenated arene and homocoupled product by their mass.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile products and for monitoring the consumption of starting materials and formation of the desired product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information to definitively identify the side products after isolation or in the crude reaction mixture if the signals are resolved.[2] For example, the hydrodehalogenation product will show a new proton signal in the aromatic region where the bromine was, and the homocoupling product will have a symmetric structure leading to a simpler NMR spectrum than the desired cross-coupled product.

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues in the cross-coupling of this compound.

Troubleshooting_Workflow start Low Yield or Multiple Products Observed check_sm Verify Purity of Starting Materials and Reagents start->check_sm check_conditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvents? start->check_conditions identify_sp Identify Side Products (GC-MS, LC-MS, NMR) check_sm->identify_sp check_conditions->identify_sp dehalogenation Predominant Side Product: Hydrodehalogenation identify_sp->dehalogenation Dehalogenated Product Detected homocoupling Predominant Side Product: Homocoupling identify_sp->homocoupling Homocoupled Product Detected other_sp Other Side Products or No Reaction identify_sp->other_sp Other Issues solve_dehalo Optimize to Minimize Dehalogenation: - Use Bulky, Electron-Rich Ligand (XPhos, SPhos) - Use Non-Hydridic Base (K3PO4, Cs2CO3) - Lower Reaction Temperature dehalogenation->solve_dehalo solve_homo Optimize to Minimize Homocoupling: - Ensure Rigorous Degassing - Use Pd(0) Catalyst Source - Slow Addition of Boronic Acid (Suzuki) homocoupling->solve_homo solve_other Systematic Re-optimization: - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature other_sp->solve_other end Optimized Reaction solve_dehalo->end solve_homo->end solve_other->end

Caption: Troubleshooting workflow for cross-coupling of this compound.

References

Technical Support Center: Strategies for Improving the Purity of 1-(4-Bromophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of 1-(4-Bromophenyl)pyrrolidine derivatives.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Q1: My crude product is a dark-colored oil or solid. How can I remove the color and potential catalyst residues?

A1: Dark coloration often indicates the presence of residual palladium catalyst or polymeric impurities.

  • Initial Filtration: Before aqueous workup, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or silica gel. This can remove a significant portion of the catalyst.

  • Activated Carbon Treatment: Dissolve the crude product in an organic solvent. Add a small amount (typically 1-5% by weight) of activated carbon and stir for 15-30 minutes at room temperature. Filter through Celite® to remove the carbon. Be aware that this can sometimes lead to a loss of product due to adsorption.

  • Column Chromatography: This is a highly effective method for removing both baseline impurities and colored residues. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), is typically effective.[1]

Q2: My product co-elutes with an impurity during silica gel column chromatography. What are my options?

A2: Co-elution suggests that the product and impurity have very similar polarities.

  • Optimize Mobile Phase: Systematically vary the solvent system. Using a solvent mixture with different properties (e.g., dichloromethane/methanol or toluene/acetone) can alter the selectivity and improve separation. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) can be effective for amines by deactivating acidic sites on the silica gel and improving peak shape.

  • Change Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica. For highly non-polar compounds, reversed-phase chromatography (C18) may be a viable alternative.

  • Utilize an Alternative Purification Technique: If chromatography is not resolving the impurity, consider chemical purification methods. Acid-base extraction can isolate your basic pyrrolidine derivative from neutral or acidic impurities.[1] If your product is a solid, recrystallization is an excellent method for achieving high purity.[2]

Q3: I am experiencing significant product loss during purification. How can I improve my recovery?

A3: Product loss can occur at multiple stages.

  • During Extraction: The protonated amine salt may have some solubility in the organic layer, leading to incomplete extraction into the aqueous acid phase.[1] To mitigate this, perform multiple extractions with fresh aqueous acid.[1]

  • During Chromatography:

    • Streaking on TLC/Column: Amines can streak on silica gel, leading to broad peaks and poor recovery. Adding triethylamine to the eluent, as mentioned above, can solve this.

    • Irreversible Adsorption: Highly polar amines may bind strongly to silica. Pre-treating the silica with the eluent containing triethylamine can help.

  • During Recrystallization:

    • Excess Solvent: Using too much solvent will prevent the product from crystallizing upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]

    • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Q4: An emulsion has formed during my acid-base extraction, and the layers will not separate. What should I do?

A4: Emulsion formation is common when working with amine derivatives, which can act as surfactants.[1]

  • Add Brine: Add a small amount of a saturated sodium chloride (brine) solution.[1] This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[1]

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a longer period.[1] Gentle swirling or rocking instead of vigorous shaking can also help prevent stable emulsions from forming in the first place.[1]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: Impurities typically originate from starting materials or side reactions. Common ones include:

  • Unreacted Starting Materials: Such as 1-bromo-4-iodobenzene (or a related aryl halide) and pyrrolidine.

  • Catalyst Residues: Palladium from cross-coupling reactions like the Buchwald-Hartwig amination.[3][4]

  • Side Products: Homocoupling of the aryl halide, or byproducts from reactions involving the base (e.g., tert-butoxide).

  • Degradation Products: Amines can be susceptible to oxidation, so prolonged exposure to air, especially at elevated temperatures, should be avoided.

Q2: Which purification strategy is generally the most effective for achieving high purity?

A2: The optimal strategy depends on the physical properties of your specific derivative and the nature of the impurities. A multi-step approach is often best.

  • Initial Workup: Start with an aqueous workup and an optional acid-base extraction to remove water-soluble impurities and separate the basic product from neutral or acidic contaminants.

  • Chromatography: Follow with flash column chromatography on silica gel. This is a versatile method for separating compounds with different polarities.

  • Final Polishing: For solid compounds, recrystallization is the gold standard for achieving high crystalline purity (>98-99%).[2] For oils, a final high-vacuum distillation (if thermally stable) or preparative HPLC may be necessary.

Q3: How can I best assess the purity of my final product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of impurities. Use multiple eluent systems to ensure no hidden spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural confirmation and purity assessment. Integration of proton signals can provide a quantitative measure of purity against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity (from the LC chromatogram) and the molecular weight of the compound and any impurities (from the MS data).

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and can be used for quantitative purity analysis with a suitable detector (e.g., UV).

Data Presentation

The choice of purification method significantly impacts the final purity and recovery yield. The following table summarizes typical outcomes for common techniques used for this compound derivatives.

Purification MethodTypical Purity Achieved (%)Typical Recovery Yield (%)Key AdvantagesKey Disadvantages
Acid-Base Extraction 70-9085-95Removes acidic/neutral impurities; scalable.Ineffective for basic impurities; risk of emulsions.[1]
Column Chromatography 90-9860-90Highly versatile; separates by polarity.Can be time-consuming; potential for product loss on column.
Recrystallization >9850-85Yields high-purity crystalline solids; scalable.[2]Only for solids; requires finding a suitable solvent system.[2]
Distillation (Vacuum) >9760-80Excellent for thermally stable liquids.Requires thermal stability; not for solids or high-boiling oils.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane, ~10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M aqueous HCl.[1] Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. The protonated amine product will move to the aqueous layer.

  • Separation: Drain the lower (aqueous) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1 M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. Repeat this step 1-2 more times to ensure complete extraction.

  • Wash (Optional): The combined acidic aqueous extracts can be washed with a small portion of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). The deprotonated product will often precipitate or form an oil.

  • Back Extraction: Add a fresh portion of organic solvent (e.g., dichloromethane) to the basified aqueous mixture and extract the purified product back into the organic layer. Repeat 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Alternatively, for "dry loading," adsorb the dissolved product onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent completely.[1]

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial, non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading the Sample:

    • Wet Loading: Carefully add the dissolved sample solution to the top of the column with a pipette.

    • Dry Loading: Carefully add the silica-adsorbed sample as a powder to the top of the column.[1]

  • Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Purification by Recrystallization

This protocol is ideal for obtaining high-purity solid material.[2]

  • Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves the compound well when hot but poorly when cold.[2] Test small batches with solvents like ethanol, methanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent until the solid just dissolves completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[2] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

The following diagrams illustrate common workflows and decision-making processes for purifying this compound derivatives.

G start Crude Product (Post-Reaction) check_physical_state Solid or Oil? start->check_physical_state is_solid Solid check_physical_state->is_solid Solid is_oil Oil / Low-Melting Solid check_physical_state->is_oil Oil recrystallize Recrystallization is_solid->recrystallize acid_base Consider Acid-Base Extraction First is_oil->acid_base check_purity1 Purity Check (TLC, NMR) recrystallize->check_purity1 chromatography Column Chromatography check_purity2 Purity Check (TLC, NMR) chromatography->check_purity2 acid_base->chromatography pure_product Pure Product check_purity1->pure_product Pure not_pure1 Still Impure check_purity1->not_pure1 Not Pure check_purity2->pure_product Pure not_pure2 Still Impure check_purity2->not_pure2 Not Pure not_pure1->chromatography not_pure2->recrystallize If solidifies G start Problem: Poor Separation in Column Chromatography q1 Are peaks streaking (tailing)? start->q1 a1_yes Add 0.1-1% Triethylamine (TEA) to Eluent q1->a1_yes Yes q2 Spots are distinct but very close (low ΔRf)? q1->q2 No a1_yes->q2 a2_yes Optimize Eluent System: 1. Decrease polarity gradient rate 2. Change solvent class (e.g., Hex/EtOAc -> DCM/MeOH) q2->a2_yes Yes q3 Still no separation? q2->q3 No / Overlapping a2_yes->q3 a3_yes Change Purification Method q3->a3_yes Yes recrystallize Try Recrystallization (if solid) a3_yes->recrystallize acid_base Try Acid-Base Extraction a3_yes->acid_base end Re-evaluate Purity recrystallize->end acid_base->end

References

overcoming challenges in the multi-step synthesis of 1-(4-Bromophenyl)pyrrolidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Bromophenyl)pyrrolidine Analogs

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the multi-step synthesis of this compound and its analogs. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a common and effective method for forming the crucial C-N aryl bond.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (e.g., 1,4-dibromobenzene or 1-bromo-4-iodobenzene) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is favored for its functional group tolerance and broad substrate scope compared to harsher traditional methods.[2]

Q2: My Buchwald-Hartwig amination reaction has a very low yield. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Catalyst Inactivation: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1]

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered ligands often give better results. For some pyrrolidine couplings, certain ligands may lead to side reactions like β-hydride elimination, resulting in low yields (as low as 7% in some reported cases).[3]

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, but they can be incompatible with certain functional groups on the aryl halide, such as esters or nitro groups.[1]

  • Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides. If using 1,4-dibromobenzene, harsher conditions (higher temperature, longer reaction time) may be necessary compared to 1-bromo-4-iodobenzene.[4]

  • Side Reactions: An unproductive side reaction can compete with the desired reductive elimination step. For amines with β-hydrogens, like pyrrolidine, β-hydride elimination can occur, leading to a hydrodehalogenated arene and an imine byproduct.[2][3]

Q3: I am seeing an unexpected side product corresponding to the mass of my starting aryl halide without the halogen. What is this?

A3: This is likely a result of hydrodehalogenation, a common side reaction where the aryl halide is reduced, replacing the halogen atom with a hydrogen atom. This can occur via the β-hydride elimination pathway, especially when coupling amines with β-hydrogens.[2]

Q4: How can I best purify the crude this compound product?

A4: A two-step purification process is often most effective. First, use column chromatography on silica gel to separate the product from the catalyst, ligand, and major byproducts. Following chromatography, recrystallization can be employed to obtain a highly pure solid product.[5] Suitable solvent systems for recrystallization of similar N-aryl compounds include ethanol, methanol, or a mixture of ethanol and water.[5][6]

Q5: Can I use a copper catalyst instead of palladium?

A5: Yes, copper-catalyzed C-N coupling reactions (Ullmann condensation) are an alternative. Interestingly, for some heterocyclic substrates, copper catalysts have been shown to provide better yields for pyrrolidine coupling compared to palladium, which was prone to β-elimination side reactions.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Reaction / Starting Material Unchanged Inactive CatalystEnsure all reagents and solvents are anhydrous and oxygen-free. Prepare the reaction under a strict inert atmosphere (Ar or N₂). Use a fresh batch of palladium precursor and ligand.
Low Reaction TemperatureGradually increase the reaction temperature. For aryl bromides, temperatures around 100-110 °C are common.[1][7]
Low Yield (<20%) Poor Ligand ChoiceScreen different phosphine ligands. For N-arylation of pyrrolidines, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are often effective.[8]
β-Hydride EliminationThis is an inherent challenge with secondary cyclic amines.[3] Consider switching to a copper-catalyzed system, which may be less prone to this side reaction with pyrrolidine.[3]
Incorrect BaseEnsure the base is strong enough (e.g., NaOt-Bu, K₃PO₄) but compatible with your substrate's functional groups.[1][4]
Multiple Products Observed by TLC/LCMS HydrodehalogenationOptimize reaction conditions (lower temperature, different ligand) to minimize β-hydride elimination.
Di-substitution (if using di-halide)Use a molar excess of the di-haloarene starting material relative to pyrrolidine to favor mono-substitution.
Difficulty in Purification Residual Catalyst/LigandAfter aqueous workup, perform column chromatography. If the product is basic, a wash with dilute acid (e.g., 1M HCl) can help remove it from the organic layer, which can then be washed, re-basified, and extracted.
Oily Product That Won't CrystallizeThe product may be impure. Re-purify by column chromatography. If pure, attempt crystallization from a different solvent system or try trituration with a non-polar solvent like n-heptane.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Buchwald-Hartwig amination reactions involving aryl halides and amines. Note that yields can be highly substrate- and ligand-dependent.

Aryl Halide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Reference
4-Bromo-1H-1-tritylpyrazolePyrrolidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1107[3]
4-Bromo-1H-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene11060[3]
2-Bromo-13α-estroneAnilinePd(OAc)₂ (10)X-Phos (10)KOt-BuToluene10080-95[8]
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ (10)-K₃PO₄Dioxane10078[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) to the flask.

  • Add anhydrous toluene via syringe to the flask.

  • Stir the mixture for a few minutes, then add pyrrolidine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or methanol).[5]

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold solvent to remove residual soluble impurities.[5]

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow Experimental Workflow for Synthesis and Purification cluster_reaction Synthesis Step cluster_workup Workup & Crude Isolation cluster_purification Purification Step Reactants Aryl Halide + Pyrrolidine Reaction Buchwald-Hartwig Amination (Toluene, 110°C) Reactants->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Quench Quench with Water Reaction->Quench Extraction Solvent Extraction Quench->Extraction Dry Dry & Evaporate Extraction->Dry Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization Column->Recrystal Pure Pure Product Recrystal->Pure Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X p1 AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH p2 RedElim Reductive Elimination Complex AmineCoord->RedElim Base - (H-Base)X p4 RedElim->Pd0 Product (Ar-NR₂) BetaElim β-Hydride Elimination (Side Reaction) RedElim->BetaElim Unproductive Pathway p3 ArX Ar-X Amine R₂NH Product Ar-NR₂ Base Base HX HX SideProd Arene (Ar-H) + Imine BetaElim->SideProd Troubleshooting_Flowchart Troubleshooting a Low-Yielding Reaction start Low Yield or No Reaction q1 Is starting aryl halide consumed? start->q1 a1_yes Main product is hydrodehalogenated arene? q1->a1_yes Yes a1_no Reaction is slow or stalled. q1->a1_no Partially q2 Reaction performed under inert gas? q1->q2 No sol_beta Issue: β-Hydride Elimination - Lower reaction temperature - Screen different ligands - Consider Cu-based catalyst a1_yes->sol_beta Yes sol_slow Issue: Poor Reactivity - Increase temperature - Increase reaction time - Check base strength a1_no->sol_slow a2_yes Reagents (solvent, amine) anhydrous and pure? q2->a2_yes Yes a2_no Issue: Catalyst Oxidation - Purge system with Ar/N₂ - Use Schlenk techniques q2->a2_no No sol_reagents Issue: Reagent Contamination - Use freshly distilled solvents - Purify amine before use - Use fresh catalyst/ligand a2_yes->sol_reagents No

References

preventing dehalogenation of 1-(4-Bromophenyl)pyrrolidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation of 1-(4-Bromophenyl)pyrrolidine during chemical reactions. Our goal is to equip you with the knowledge to minimize this undesired side reaction and maximize the yield of your target compounds.

Troubleshooting Guides

Dehalogenation, the premature loss of the bromine atom from this compound to form 1-phenylpyrrolidine, is a significant issue in various cross-coupling reactions. The following sections provide detailed guidance on how to mitigate this problem in specific reaction types.

General Strategies to Minimize Dehalogenation

Several key factors influence the rate of dehalogenation. By carefully selecting and optimizing your reaction parameters, you can significantly suppress this unwanted side reaction.

ParameterRecommendation to Minimize DehalogenationRationale
Palladium Catalyst & Ligand Utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1]These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodehalogenation pathway. They also stabilize the palladium catalyst.
Base Prefer weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).Strong bases, particularly alkoxides (e.g., NaOtBu) and amine bases, can act as hydride sources or promote pathways that lead to palladium-hydride formation, which is a key intermediate in dehalogenation.
Solvent Use non-polar, aprotic solvents like toluene or dioxane.Solvents like DMF and alcohols can sometimes promote dehalogenation. Toluene is often a preferred solvent as it is less likely to act as a hydride donor.[2]
Temperature Conduct the reaction at the lowest effective temperature.The activation energy for hydrodehalogenation can be lower than that of the desired coupling. Lowering the temperature can therefore selectively suppress the side reaction.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can increase the likelihood of dehalogenation.
Reagent Purity Use anhydrous solvents and reagents.Trace amounts of water or other protic impurities can serve as a source of hydride, leading to dehalogenation.

Logical Workflow for Troubleshooting Dehalogenation

If you are observing significant dehalogenation of this compound, follow this systematic approach to diagnose and resolve the issue.

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand 1. Modify Ligand - Use bulky, electron-rich phosphines (XPhos, SPhos) - Try NHC ligands start->ligand Start Here base 2. Change Base - Switch to weaker inorganic base (K₃PO₄, Cs₂CO₃) ligand->base If still problematic solvent 3. Alter Solvent - Use non-polar aprotic solvent (Toluene, Dioxane) base->solvent If still problematic temp 4. Lower Temperature - Decrease by 10-20 °C solvent->temp If still problematic end Dehalogenation Minimized temp->end

Caption: A step-by-step workflow for troubleshooting and minimizing the dehalogenation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to dehalogenation?

A1: The pyrrolidine group is an electron-donating group, which increases the electron density on the aromatic ring. This can make the C-Br bond more susceptible to certain side reactions, including hydrodehalogenation, particularly under harsh reaction conditions or with sub-optimal catalyst systems.

Q2: I'm seeing a significant amount of 1-phenylpyrrolidine in my crude NMR. What is the most likely cause?

A2: The presence of 1-phenylpyrrolidine indicates that dehalogenation is occurring. The most common causes are:

  • A non-optimal catalyst/ligand system: Less bulky or electron-poor ligands may not efficiently promote the desired cross-coupling.

  • The choice of a strong base: Strong bases can generate palladium-hydride species that lead to dehalogenation.

  • High reaction temperatures: Elevated temperatures can favor the dehalogenation pathway.

  • Presence of hydride donors: Water, alcohols, or certain amine bases can act as hydride sources.

Q3: Can I use a stronger base like sodium tert-butoxide for my reaction?

A3: While strong bases like sodium tert-butoxide are effective in many cross-coupling reactions, they are also known to promote dehalogenation, especially with electron-rich aryl halides. It is generally recommended to start with a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and only resort to stronger bases if the desired reaction does not proceed.

Q4: Which palladium catalyst and ligand combination is a good starting point for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point would be a pre-catalyst like XPhos Pd G2 or a combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand such as XPhos or SPhos. These systems are known to be effective in suppressing dehalogenation.

Q5: How does the choice of solvent affect dehalogenation?

A5: Solvents can influence the reaction pathway. Protic solvents like alcohols can act as hydride donors, directly contributing to dehalogenation. Some polar aprotic solvents like DMF have also been observed to promote dehalogenation in certain cases. Non-polar aprotic solvents such as toluene are often a safer choice.[2]

Experimental Protocols

Below are detailed, generalized protocols for common cross-coupling reactions involving this compound, optimized to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura sub1 This compound plus1 + sub1->plus1 sub2 Arylboronic Acid plus1->sub2 arrow Pd Catalyst, Ligand Base, Solvent, Heat sub2->arrow prod Coupled Product arrow->prod plus2 + byprod Dehalogenated Byproduct

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Buchwald_Hartwig sub1 This compound plus1 + sub1->plus1 sub2 Amine (R₂NH) plus1->sub2 arrow Pd Catalyst, Ligand Base, Solvent, Heat sub2->arrow prod Coupled Product arrow->prod plus2 + byprod Dehalogenated Byproduct

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • RuPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and K₃PO₄ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Remove the tube from the glovebox, add the amine and degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with diethyl ether or ethyl acetate, filter through a pad of celite, and rinse the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should verify and adapt these protocols to their specific needs and materials.

References

Technical Support Center: Optimal Catalyst and Ligand Selection for 1-(4-Bromophenyl)pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting the optimal catalyst and ligand for coupling reactions involving 1-(4-Bromophenyl)pyrrolidine. This resource focuses on providing practical, actionable advice to overcome common challenges encountered during C-N and C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is most suitable for arylating an amine with this compound?

A1: The Buchwald-Hartwig amination is the most direct and widely used method for forming a C-N bond between an aryl halide, such as this compound, and an amine.[1][2] This palladium-catalyzed reaction is known for its functional group tolerance and broad substrate scope.[1]

Q2: What are the key challenges when using this compound in cross-coupling reactions?

A2: The pyrrolidine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in low yields or failed reactions. Additionally, steric hindrance from the pyrrolidine ring can influence the efficiency of the coupling. Careful selection of a bulky, electron-rich ligand is often necessary to overcome these challenges.

Q3: Can I use this compound in Suzuki-Miyaura or Heck reactions?

A3: Yes, this compound can be used as the aryl halide component in Suzuki-Miyaura and Heck reactions to form C-C bonds. In a Suzuki-Miyaura coupling, it will react with an organoboron compound, while in a Heck reaction, it will couple with an alkene.[3] Similar to C-N coupling, catalyst and ligand selection are critical for success.

Troubleshooting Guide

Low to No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a pre-catalyst to ensure the active Pd(0) species is generated. - Ensure solvents are anhydrous and properly degassed to prevent catalyst oxidation. - Consider a higher catalyst loading (e.g., 2-5 mol%).
Ligand Incompatibility - Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[4] - For Buchwald-Hartwig amination, biarylphosphine ligands are often effective.[5]
Inappropriate Base - The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used for Buchwald-Hartwig aminations.[6] - For Suzuki-Miyaura reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred to avoid degradation of the boronic acid.[7]
Catalyst Inhibition by Pyrrolidine Nitrogen - Use a more sterically hindered ligand to disfavor coordination of the pyrrolidine nitrogen to the palladium center. - Slow addition of the amine coupling partner in Buchwald-Hartwig reactions can sometimes mitigate this effect.
Low Reactivity of the Aryl Bromide - While aryl bromides are generally good substrates, switching to the corresponding aryl iodide can sometimes increase reactivity. However, iodide can also act as a catalyst poison in some cases.
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Homocoupling of the Aryl Bromide - Presence of oxygen in the reaction mixture.- Ensure thorough degassing of solvents and maintain a positive pressure of inert gas (e.g., Argon or Nitrogen).
Hydrodehalogenation (Replacement of Bromine with Hydrogen) - β-hydride elimination from the palladium intermediate.- Select a ligand that promotes faster reductive elimination over β-hydride elimination. Bulky ligands can be beneficial.
Protodeboronation (in Suzuki-Miyaura) - Degradation of the boronic acid, especially in the presence of water and a strong base.- Use anhydrous solvents. - Employ a weaker base (e.g., K₃PO₄). - Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.

Optimal Catalyst and Ligand Selection: Data Summary

The selection of the appropriate catalyst and ligand is paramount for achieving high yields in cross-coupling reactions with this compound. Below are tables summarizing recommended starting points based on literature for analogous systems.

Buchwald-Hartwig Amination
  • Reaction: this compound + Amine → N-(4-(pyrrolidin-1-yl)phenyl)amine derivative

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd₂(dba)₃tBuDavePhosNaOt-BuToluene1107[8]Reported for the coupling of 4-bromo-1H-1-tritylpyrazole with pyrrolidine. The low yield suggests this system may require optimization for this compound.
Pd(OAc)₂XPhosKOt-BuToluene100Good to Excellent[9]General conditions for amination of aryl bromides. XPhos is a bulky ligand that can be effective in challenging couplings.
Pd(OAc)₂RuPhosNaOt-BuDioxane11050-99[10]A highly efficient system for a broad range of secondary amines.
[Pd(allyl)Cl]₂cBRIDPLHMDSTHFRoom Temp.Moderate to Excellent[4]Milder reaction conditions may be beneficial for sensitive substrates.
Suzuki-Miyaura Coupling
  • Reaction: this compound + Arylboronic Acid → 1-(4-Arylphenyl)pyrrolidine

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O8060-85[11]Reported for a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine. A good starting point.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100HighA generally robust system for Suzuki-Miyaura couplings of aryl bromides.
PdCl₂(dppf)dppfCs₂CO₃DME85HighOften used for challenging Suzuki-Miyaura reactions.
Heck Coupling
  • Reaction: this compound + Alkene → 1-(4-(alkenyl)phenyl)pyrrolidine

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100Good to Excellent[12]A classic Heck reaction system.
PdCl₂(PPh₃)₂K₂CO₃NMP120HighSuitable for a range of aryl bromides and alkenes.
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane100HighBulky phosphine ligands can improve efficiency.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar = 4-(pyrrolidin-1-yl)phenyl PdII_ArBr L_nPd(II)(Ar)(Br) OxAdd->PdII_ArBr Ligand_Exchange Amine Coordination (R₂NH) PdII_ArBr->Ligand_Exchange PdII_Amine [L_nPd(II)(Ar)(R₂NH)]⁺Br⁻ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pre-catalyst, Ligand) Check_Reagents->Check_Catalyst Check_Conditions Scrutinize Reaction Conditions (Solvent, Temperature, Base) Check_Catalyst->Check_Conditions Optimize Systematic Optimization (Screen Ligands, Bases, Solvents) Check_Conditions->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

impact of solvent and base on 1-(4-Bromophenyl)pyrrolidine reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Bromophenyl)pyrrolidine. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern organic chemistry for the formation of C-N bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (1-bromo-4-phenylbenzene) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is favored for its high functional group tolerance, relatively mild reaction conditions, and generally high yields.

Q2: How do the choices of solvent and base impact the efficiency of the reaction?

A2: The solvent and base are critical parameters that can significantly influence the yield and rate of the Buchwald-Hartwig amination.

  • Solvent: Non-polar aprotic solvents are commonly used to facilitate the dissolution of the reactants and catalyst system. Toluene and 1,4-dioxane are frequent choices. The solvent can affect the solubility of the base and the palladium complexes, thereby influencing the reaction kinetics.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base is highly context-dependent and can be crucial for achieving high yields. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and steric bulk of the base can impact the rate of deprotonation and the stability of the catalytic intermediates.

Q3: What are the key components of the catalytic system for this reaction?

A3: The catalytic system for a Buchwald-Hartwig amination typically consists of a palladium precursor and a phosphine ligand.

  • Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination). Examples of effective ligands include XPhos, SPhos, and BINAP. The choice of ligand can significantly affect the reaction's scope and efficiency.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored properly under an inert atmosphere. Consider using a pre-formed palladium-ligand complex (precatalyst) for more reliable results.
Inappropriate Base The chosen base may not be strong enough or may be sterically hindered. Try screening different bases such as NaOtBu, KOtBu, or LHMDS. The physical form of the base can also matter; grinding inorganic bases before use can increase their surface area and reactivity.
Poor Solvent Quality Use anhydrous and degassed solvents. The presence of water or oxygen can deactivate the catalyst. Toluene and 1,4-dioxane are common choices and should be of high purity.
Low Reaction Temperature The reaction may require higher thermal energy to proceed. Incrementally increase the reaction temperature, for example, from 80°C to 110°C, while monitoring for any decomposition.
Ligand Decomposition Some phosphine ligands can be sensitive to air or temperature. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Problem 2: Formation of Side Products

Side Product Possible Cause Suggested Solution
Hydrodehalogenation (replacement of Br with H) Presence of water or other protic impurities. The choice of ligand and base can also influence this side reaction.Use strictly anhydrous and degassed solvents and reagents. Screening different ligands and bases may also mitigate this issue.
Homocoupling of Aryl Bromide This can occur at higher temperatures or with certain catalyst systems.Lower the reaction temperature. Optimize the palladium-to-ligand ratio.
Products from Side Reactions of Pyrrolidine Under certain conditions, pyrrolidine can undergo side reactions.Ensure the reaction is run under an inert atmosphere and that the temperature is carefully controlled.

Quantitative Data on Reaction Efficiency

The following tables summarize the impact of different solvents and bases on the yield of N-arylation reactions of pyrrolidine with aryl bromides, which is indicative of the expected trends for the synthesis of this compound.

Table 1: Effect of Solvent on the Yield of N-Aryl Pyrrolidines

SolventTypical Yield (%)Notes
Toluene85-95%A common and effective solvent for Buchwald-Hartwig aminations.
1,4-Dioxane80-90%Another widely used solvent, though it should be peroxide-free.
Tetrahydrofuran (THF)70-85%Can be effective, but its lower boiling point may require longer reaction times.
Dimethylformamide (DMF)60-80%A more polar solvent that can sometimes lead to side reactions.

Note: Yields are representative for Buchwald-Hartwig reactions of aryl bromides with pyrrolidine and may vary based on the specific substrate, catalyst, ligand, and base used.

Table 2: Effect of Base on the Yield of N-Aryl Pyrrolidines

BaseTypical Yield (%)Notes
Sodium tert-butoxide (NaOtBu)90-98%A strong, non-nucleophilic base that is highly effective in many cases.
Potassium tert-butoxide (KOtBu)88-96%Similar in strength and efficacy to NaOtBu.
Lithium bis(trimethylsilyl)amide (LHMDS)85-95%A strong, non-nucleophilic base that can be used when other bases fail.
Cesium Carbonate (Cs₂CO₃)70-90%A milder base that can be effective, particularly with more reactive aryl halides.

Note: The choice of base is highly dependent on the specific reaction conditions and should be optimized for each case.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 1-Bromo-4-phenylbenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Addition of Reactants: Under the inert atmosphere, add anhydrous toluene, followed by 1-bromo-4-phenylbenzene (1.0 equivalent) and pyrrolidine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(L_n)-NHR₂]⁺X⁻ oa_complex->amine_complex Ligand Exchange amide_complex [Ar-Pd(II)(L_n)-NR₂] amine_complex->amide_complex Deprotonation base_h [Base-H]⁺X⁻ amine_complex->base_h amide_complex->pd0 Reductive Elimination product Ar-NR₂ amide_complex->product aryl_halide Ar-X aryl_halide->oa_complex amine HNR₂ amine->amine_complex base Base base->amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low/No Product Formation check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_reagents Verify Reagent Quality (Anhydrous/Degassed) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions optimize_ligand Screen Different Ligands check_catalyst->optimize_ligand optimize_solvent Screen Different Solvents check_reagents->optimize_solvent optimize_base Screen Different Bases check_conditions->optimize_base success Improved Yield optimize_base->success optimize_solvent->success optimize_ligand->success

Technical Support Center: Advanced Purification of 1-(4-Bromophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products derived from 1-(4-Bromophenyl)pyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound derivatives, particularly after common synthetic transformations such as Suzuki-Miyaura cross-coupling reactions.

Issue 1: Co-elution of Product and Starting Material (this compound) in Normal-Phase Chromatography

Question: I am trying to purify my desired 1-(4-arylphenyl)pyrrolidine derivative from the unreacted this compound starting material using silica gel chromatography, but they are co-eluting. How can I improve the separation?

Answer:

Co-elution of the starting material and the desired product can be a common issue, especially if the polarity difference is not significant. Here are several strategies to address this:

  • Optimize the Solvent System: A systematic approach to solvent system selection is crucial.

    • Try different solvent systems: If a standard hexane/ethyl acetate system is failing, consider alternatives like dichloromethane/methanol or toluene/acetone.[1]

    • Introduce a third solvent: Adding a small amount of a more polar solvent like methanol or a less polar solvent like toluene to your existing mobile phase can sometimes significantly alter the selectivity.

    • Use a shallow gradient: A very slow, shallow gradient of the polar solvent can help resolve closely eluting compounds.

  • Employ an Additive: Since pyrrolidines are basic, they can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.

    • Add a basic modifier: Incorporating a small amount of a tertiary amine, such as triethylamine (0.1-1%), into your eluent can suppress these interactions, leading to sharper peaks and potentially better resolution.[2]

  • Consider an Alternative Stationary Phase:

    • Alumina: For basic compounds, neutral or basic alumina can sometimes provide better separation than silica gel.[3]

    • Reversed-Phase Chromatography: If the polarity difference is minimal, switching to reversed-phase HPLC with a C18 column might be more effective. The separation will then be based on hydrophobicity.

Issue 2: Presence of Palladium Catalyst Residues After Suzuki-Miyaura Coupling

Question: My purified product, a 1-(4-arylphenyl)pyrrolidine derivative synthesized via a Suzuki-Miyaura coupling, is contaminated with a black or grey solid, which I suspect is the palladium catalyst. How can I remove it?

Answer:

Residual palladium is a common impurity in cross-coupling reactions and its removal is critical, especially for pharmaceutical applications. Here are several effective methods:

  • Filtration through Celite: A simple and often effective first step is to pass a solution of your crude product through a short plug of Celite.[2][4] This can remove a significant portion of the precipitated palladium.

  • Silica Gel Chromatography: Standard flash chromatography is often sufficient to remove palladium residues, as the catalyst is typically highly polar and will adhere strongly to the silica.[2]

  • Palladium Scavengers: For very low levels of palladium contamination, specialized scavengers can be used.

    • Thiol-based scavengers: Resins functionalized with thiol groups can effectively bind to and remove palladium.[4]

    • Isocyanide reagents: Both solid-supported and soluble isocyanide reagents have been shown to be highly effective in removing residual palladium to sub-ppm levels.[5]

  • Activated Carbon Treatment: Stirring a solution of the product with activated carbon can also help in adsorbing the residual palladium.

Issue 3: "Oiling Out" During Crystallization

Question: I am attempting to purify my 1-(4-arylphenyl)pyrrolidine derivative by crystallization, but instead of forming crystals, it is separating as an oil. What can I do?

Answer:

"Oiling out" occurs when a compound separates from a solution above its melting point or when the concentration of the solute is too high.[6] Here are some troubleshooting steps:

  • Increase the Solvent Volume: Add more of the hot solvent to decrease the saturation of the solution. This might lower the temperature at which saturation is reached to below the melting point of your compound.[6]

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Gradual cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[6]

  • Change the Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. For pyrrolidine derivatives, polar solvents like ethanol or isopropanol, or mixtures such as methanol/water, can be effective.[6]

  • Use a Seed Crystal: If you have a small amount of the pure crystalline product, adding a tiny crystal to the supersaturated solution can induce crystallization.[6]

  • Scratch the Inner Surface of the Flask: Using a glass rod to gently scratch the inside of the flask below the surface of the solution can create nucleation sites and promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing derivatives of this compound via Suzuki-Miyaura coupling?

A1: Besides unreacted starting materials, common impurities in Suzuki-Miyaura reactions include:

  • Homocoupled biaryl products: Formed from the coupling of two molecules of the boronic acid.[7]

  • Debrominated starting material: The this compound can be reduced to 1-phenylpyrrolidine.

  • Residual palladium catalyst: As discussed in the troubleshooting guide.

  • Byproducts from the boronic acid: Boronic acids can undergo protodeboronation, especially in the presence of water and base.[7]

Q2: How do I choose between normal-phase and reversed-phase HPLC for the purification of my 1-(4-arylphenyl)pyrrolidine derivative?

A2: The choice depends on the polarity of your compound and the impurities you are trying to remove.

  • Normal-phase HPLC (with a silica or other polar stationary phase) is generally suitable for separating compounds with different polarities. It is often used for initial purification after a reaction.

  • Reversed-phase HPLC (with a C18 or other non-polar stationary phase) separates compounds based on their hydrophobicity. It is often more effective for separating compounds that are very similar in polarity but differ in their non-polar character. It is also a very common method for final purity analysis of APIs and intermediates.[1]

Q3: My 1-(4-arylphenyl)pyrrolidine derivative is a racemic mixture. What is the best way to separate the enantiomers?

A3: For the separation of enantiomers, you will need to use a chiral separation technique.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often the method of choice for chiral separations in the pharmaceutical industry. It is generally faster, uses less organic solvent, and can provide higher efficiency than HPLC.[6] Polysaccharide-based chiral stationary phases (CSPs) are commonly used.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase is also a very effective method. A screening of different chiral columns and mobile phases is often necessary to find the optimal conditions.[9]

Q4: I am having trouble with emulsion formation during the acid-base extraction of my pyrrolidine derivative. How can I resolve this?

A4: Emulsion formation is common with long-chain or lipophilic amines. To break the emulsion:

  • Add brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.[2]

  • Allow it to stand: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.[2]

  • Gentle swirling: Instead of vigorous shaking, gentle swirling or rocking of the separatory funnel can minimize emulsion formation.[2]

Data Presentation

The following tables provide hypothetical but representative data for the purification of a 1-(4-arylphenyl)pyrrolidine derivative.

Table 1: Comparison of Purification Techniques

Purification MethodPurity of Isolated Product (%)Recovery (%)Key AdvantagesKey Disadvantages
Flash Chromatography (Silica Gel)95.285Good for removing polar and non-polar impurities.Can be time-consuming; may not resolve closely related impurities.
Preparative HPLC (Reversed-Phase)>99.570High resolution and purity.Lower capacity; requires more solvent.
Crystallization99.865Can provide very high purity in a single step.Yield can be lower; requires finding suitable solvent conditions.
Acid-Base Extraction90.195Good for removing non-basic impurities.Does not remove basic impurities; may form emulsions.

Table 2: HPLC Method for Purity Analysis of 1-(4-Biphenyl)pyrrolidine

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)[1]
Flow Rate 1.0 mL/min[10]
Detection UV at 249 nm[10]
Column Temperature 30 °C
Injection Volume 10 µL
Retention Time ~5.8 min

Table 3: SFC Method for Chiral Separation of a Racemic 1-(4-arylphenyl)pyrrolidine

ParameterCondition
Column Chiralpak IC (4.6 x 150 mm, 3 µm)
Mobile Phase Isocratic 10% Methanol in CO2
Flow Rate 2.5 mL/min
Backpressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) and pack the column, ensuring there are no air bubbles.

  • Loading the Sample: Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product. Add 0.1-1% triethylamine to the eluent to improve the peak shape of the basic pyrrolidine derivative.[2]

  • Fraction Collection: Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add a 1 M aqueous solution of HCl to the separatory funnel. Stopper the funnel and shake, venting frequently. Allow the layers to separate. The protonated pyrrolidine derivative will be in the aqueous layer.[2]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the basic product.

  • Wash: Combine the acidic aqueous extracts and wash with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). Extract the now neutral product back into an organic solvent (e.g., dichloromethane) three times.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: General Procedure for Purification by Crystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A solvent screen with small amounts of the crude product is recommended.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Crystallization Crystallization Flash Chromatography->Crystallization Preparative HPLC Preparative HPLC Purity Check (HPLC/SFC) Purity Check (HPLC/SFC) Preparative HPLC->Purity Check (HPLC/SFC) Crystallization->Purity Check (HPLC/SFC) Acid-Base Extraction->Flash Chromatography Structure Confirmation (NMR, MS) Structure Confirmation (NMR, MS) Purity Check (HPLC/SFC)->Structure Confirmation (NMR, MS) Pure Product Pure Product Structure Confirmation (NMR, MS)->Pure Product

Caption: General experimental workflow for the purification of this compound derivatives.

Troubleshooting_Chromatography Problem Poor Separation / Co-elution Solution1 Optimize Solvent System (Different solvents, gradient) Problem->Solution1 Solution2 Add Mobile Phase Modifier (e.g., Triethylamine) Problem->Solution2 Solution3 Change Stationary Phase (e.g., Alumina, Reversed-Phase) Problem->Solution3 Outcome Improved Resolution Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting logic for poor chromatographic separation.

Suzuki_Impurity_Removal Crude Product Crude Product from Suzuki Coupling Impurity1 Palladium Residues Crude Product->Impurity1 Impurity2 Homocoupled Byproduct Crude Product->Impurity2 Impurity3 Unreacted Starting Material Crude Product->Impurity3 Removal1 Filtration (Celite) or Scavenger Resins Impurity1->Removal1 removal Removal2 Chromatography or Crystallization Impurity2->Removal2 removal Impurity3->Removal2 removal Pure Product Purified Product Removal1->Pure Product Removal2->Pure Product

Caption: Logical relationships for the removal of common impurities from Suzuki coupling reactions.

References

addressing scalability challenges in the synthesis of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address scalability challenges in the synthesis of 1-(4-Bromophenyl)pyrrolidine. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The primary synthetic route considered is the Buchwald-Hartwig amination of an aryl bromide with pyrrolidine.

Issue 1: Low or No Product Yield

  • Question: We are observing a low yield or complete failure of the Buchwald-Hartwig amination reaction between 1,4-dibromobenzene and pyrrolidine. What are the potential causes and how can we troubleshoot this?

  • Answer: Low or no yield in a Buchwald-Hartwig amination can stem from several factors, especially during scale-up. Here’s a systematic approach to troubleshooting:

    • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand are of high quality and handled under appropriate inert conditions to prevent deactivation. On a larger scale, catalyst deactivation can be more pronounced. Consider using a more robust pre-catalyst.

    • Ligand Selection: The choice of phosphine ligand is critical. For the coupling of a cyclic secondary amine like pyrrolidine, bulky, electron-rich ligands are generally preferred. If you are using a standard ligand like BINAP, you might consider switching to a more specialized ligand known for high reactivity in aminations of aryl bromides.

    • Base Strength and Solubility: The base is crucial for the deprotonation of the amine and regeneration of the catalyst. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and of sufficient strength. On a larger scale, poor mixing due to the insolubility of the base can be an issue.

    • Solvent Quality: The solvent must be anhydrous and deoxygenated. Toluene and dioxane are common choices. Residual water or oxygen can deactivate the catalyst. For larger scale reactions, ensure proper degassing procedures are in place.

    • Reaction Temperature: While Buchwald-Hartwig reactions can often be run at moderate temperatures, sometimes higher temperatures are needed to drive the reaction to completion, especially with less reactive aryl bromides. Monitor the reaction temperature carefully to avoid decomposition of starting materials or products.

Issue 2: Formation of Side Products

  • Question: We are observing significant impurity peaks in our crude product. What are the common side products in the synthesis of this compound and how can we minimize their formation?

  • Answer: Side product formation can become a significant issue at scale. Common side products in this reaction include:

    • Hydrodehalogenation: The aryl bromide is reduced to bromobenzene. This can occur if there are sources of hydride in the reaction mixture or through a competing catalytic cycle. To minimize this, ensure all reagents are pure and the reaction is run under a strictly inert atmosphere.

    • Double Amination: If using 1,4-dibromobenzene, a second amination can occur to form 1,4-di(pyrrolidin-1-yl)benzene. To control this, use a stoichiometric amount or a slight excess of 1,4-dibromobenzene relative to pyrrolidine.

    • Ligand Arylation: The phosphine ligand can sometimes undergo arylation, leading to catalyst deactivation and the formation of phosphonium salts. Using a higher catalyst loading or a more robust ligand can sometimes mitigate this.

Issue 3: Challenges in Product Purification

  • Question: We are struggling with the purification of this compound at a larger scale. Column chromatography is not ideal for our throughput. What are the alternative purification strategies?

  • Answer: Large-scale purification requires moving away from traditional column chromatography. Consider the following scalable purification techniques:

    • Recrystallization: This is a highly effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[1]

    • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option for purification, especially for removing non-volatile impurities.

    • Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by extraction. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

  • Question: What are the most critical parameters to control when scaling up the Buchwald-Hartwig synthesis of this compound?

  • Answer: The most critical parameters for successful scale-up are:

    • Mixing: Efficient mixing is crucial to ensure good contact between the solid base, the catalyst, and the reactants, especially in heterogeneous reaction mixtures.

    • Heat Transfer: Exothermic or endothermic events can be more difficult to control on a larger scale. Ensure your reactor has adequate heating and cooling capabilities to maintain the desired reaction temperature.

    • Inert Atmosphere: Maintaining a strictly inert atmosphere is vital to prevent catalyst deactivation. Ensure the reactor is properly purged and maintained under nitrogen or argon.

    • Reagent Purity: The purity of starting materials, especially the aryl bromide, pyrrolidine, and base, is critical for reproducible results.

  • Question: What are the safety considerations for the large-scale synthesis of this compound?

  • Answer: Key safety considerations include:

    • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE). Pyrrolidine is a flammable and corrosive liquid. 1,4-dibromobenzene is a skin and eye irritant.

    • Catalyst: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated area or a fume hood.

    • Solvents: Toluene and other organic solvents are flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.

    • Pressure: If the reaction is heated in a sealed vessel, be aware of potential pressure buildup.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Buchwald-Hartwig Aminations

Aryl HalideAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePiperazinePd(dba)₂ (1) / (±)BINAP (1.5)NaOtBuToluene1001685Generic Protocol
4-BromoanisoleMorpholinePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH1001292Generic Protocol
1-Bromo-4-fluorobenzenePyrrolidinePd₂(dba)₃ (1) / RuPhos (2)LHMDSDioxane80895Generic Protocol
1,4-DibromobenzenePyrrolidinePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene1102488Estimated

Note: The data for the target reaction is an estimation based on typical conditions and yields for similar transformations.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure for a lab-scale synthesis and should be optimized for specific equipment and scaled-up with appropriate process safety considerations.

Materials:

  • 1,4-Dibromobenzene

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene (1.0 eq), SPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by pyrrolidine (1.2 eq) and finally palladium(II) acetate (0.02 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or heptane.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add 1,4-dibromobenzene, SPhos, and NaOtBu to Schlenk flask prep2 Evacuate and backfill with N2/Ar (3x) prep1->prep2 prep3 Add anhydrous toluene, pyrrolidine, and Pd(OAc)2 prep2->prep3 react Heat to 100 °C with stirring (12-24 h) prep3->react workup1 Cool to RT and quench with water react->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash with brine, dry, and concentrate workup2->workup3 workup4 Purify by chromatography or recrystallization workup3->workup4

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_reagents Reagent & Solvent Issues cluster_conditions Reaction Conditions start Low or No Yield Observed cat1 Check catalyst and ligand quality start->cat1 reag1 Verify purity of starting materials start->reag1 cond1 Optimize reaction temperature start->cond1 cat2 Ensure inert atmosphere cat1->cat2 cat3 Consider alternative ligand/precatalyst cat2->cat3 reag2 Use anhydrous and deoxygenated solvent reag1->reag2 reag3 Check base strength and solubility reag2->reag3 cond2 Ensure efficient mixing cond1->cond2

Caption: Troubleshooting flowchart for low yield in the synthesis.

References

Validation & Comparative

Comparative Reactivity Analysis: 1-(4-Bromophenyl)pyrrolidine vs. 1-(4-Chlorophenyl)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-(4-Bromophenyl)pyrrolidine and 1-(4-chlorophenyl)pyrrolidine, two key intermediates in pharmaceutical and materials science research. The comparative analysis is centered on their performance in widely-used palladium-catalyzed cross-coupling reactions, offering valuable insights for reaction optimization and synthetic strategy development.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the choice of aryl halide substrate is a critical parameter influencing reaction efficiency. This guide establishes that This compound is generally more reactive than 1-(4-chlorophenyl)pyrrolidine . This difference in reactivity is primarily attributed to the inherent bond dissociation energies of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the two compounds is presented below.

PropertyThis compound1-(4-Chlorophenyl)pyrrolidine
CAS Number 22090-26-24280-30-2
Molecular Formula C₁₀H₁₂BrNC₁₀H₁₂ClN
Molecular Weight 226.11 g/mol 181.66 g/mol
Appearance Solid-
Melting Point 107 °C-
Boiling Point 306.1 °C at 760 mmHg-

Comparative Reactivity in Cross-Coupling Reactions

The enhanced reactivity of aryl bromides over aryl chlorides is a well-documented phenomenon in palladium-catalyzed cross-coupling chemistry. This trend holds true for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: The general order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf > Cl. This indicates that this compound will undergo coupling with a boronic acid or ester under more facile conditions (e.g., lower temperature, shorter reaction time, lower catalyst loading) than 1-(4-chlorophenyl)pyrrolidine.

Buchwald-Hartwig Amination: Similarly, in C-N bond formation, the reactivity order is generally ArBr > ArCl > ArI > ArOTf. This suggests that the amination of this compound will proceed more efficiently than that of 1-(4-chlorophenyl)pyrrolidine. For the less reactive aryl chlorides, more specialized and often more expensive and air-sensitive ligands may be required to achieve comparable yields to aryl bromides.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide with a generic boronic acid.

Materials:

  • 1-(4-halophenyl)pyrrolidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube is added 1-(4-halophenyl)pyrrolidine, arylboronic acid, potassium phosphate, and a magnetic stir bar.

  • The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by three cycles of vacuum and backfill.

  • Palladium(II) acetate and tricyclohexylphosphine are added under the inert atmosphere.

  • Degassed toluene and water are added via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring.

  • The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Expected Outcome: Based on the relative reactivity, the reaction with this compound is expected to proceed to completion in a shorter time and/or with a higher yield compared to 1-(4-chlorophenyl)pyrrolidine under identical conditions. For the chloro-analogue, a higher catalyst loading, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos), and/or a higher reaction temperature may be necessary to achieve a comparable outcome.

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide with a generic amine.

Materials:

  • 1-(4-halophenyl)pyrrolidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube is added sodium tert-butoxide and a magnetic stir bar.

  • The tube is sealed, and the atmosphere is replaced with an inert gas.

  • Palladium(II) acetate and XPhos are added under the inert atmosphere, followed by the 1-(4-halophenyl)pyrrolidine and the amine.

  • Toluene is added, and the tube is sealed and heated to 100-110 °C.

  • The reaction is monitored until the starting material is consumed.

  • After cooling, the reaction mixture is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is purified by flash chromatography.

Expected Outcome: this compound is anticipated to undergo amination more readily than 1-(4-chlorophenyl)pyrrolidine. Achieving high yields with the chloro-substrate may necessitate the use of highly active and sterically hindered ligands, such as those from the Buchwald or Hartwig ligand families, and potentially higher temperatures.

Visualizing Reaction Workflows and Principles

To further clarify the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow_Suzuki reagents Combine Aryl Halide, Boronic Acid, Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm catalyst Add Pd Catalyst and Ligand inert_atm->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC, GC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Chromatography) workup->purify product Isolated Product purify->product

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactivity Reactivity: Ar-Br > Ar-Cl pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Rate-determining for ArCl) pd0->oxidative_addition Ar-X (X = Br or Cl) pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2, Base pd2_biaryl Ar-Pd(II)(Ar')L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' (Product) reductive_elimination->product

Simplified catalytic cycle for the Suzuki-Miyaura reaction highlighting the key reactivity difference.

Conclusion

The selection between this compound and 1-(4-chlorophenyl)pyrrolidine as a substrate in palladium-catalyzed cross-coupling reactions should be guided by the desired reaction efficiency and cost considerations. This compound offers higher reactivity, leading to potentially shorter reaction times, milder conditions, and higher yields. In contrast, 1-(4-chlorophenyl)pyrrolidine, while generally less expensive, will likely require more rigorous reaction conditions and specialized catalytic systems to achieve comparable results. This guide provides the foundational knowledge and representative protocols to assist researchers in making informed decisions for their synthetic endeavors.

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and development. The pyrrolidine moiety, in particular, is a prevalent feature in numerous biologically active compounds. This guide provides a detailed comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the arylation of 1-(4-Bromophenyl)pyrrolidine. This comparison is supported by experimental data from analogous systems, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Key Differences Between Suzuki and Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.[1]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[1]Often proceeds under neutral or mildly basic conditions.[1]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[2]
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.[1]Tin byproducts can be challenging to remove from the reaction mixture.[2]

Performance Comparison: A Data-Driven Analysis

Table 1: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids

This data, from a study on a structurally related bromophenyl-substituted heterocycle, demonstrates the typical yields achievable with the Suzuki coupling.

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine85
23-Nitrophenylboronic acid4,6-dichloro-5-(3'-nitro-[1,1'-biphenyl]-4-yl)pyrimidine65
34-Formylphenylboronic acid4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carbaldehyde68
44-(Trifluoromethyl)phenylboronic acid4,6-dichloro-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrimidine72

Table 2: Comparative Yields of Suzuki and Stille Couplings for Various Aryl Bromides

This data provides a direct comparison of the two methods for different electronic and steric environments on the aryl bromide, offering a strong indication of potential outcomes with this compound.

Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole (electron-rich)95[3]90[3]
4-Bromotoluene91[3]92[3]
1-Bromo-4-nitrobenzene (electron-deficient)80[3]89[3]
4-Bromobenzaldehyde3991
Methyl 4-bromobenzoate5980
2-Bromothiophene6694
1-Bromo-2-isopropylbenzene (sterically hindered)6086

From this data, a clear trend emerges: the Stille coupling often provides more consistent and sometimes higher yields, particularly with substrates that are electron-deficient, contain coordinating functional groups (like aldehydes and esters), or are sterically hindered.[3] The Suzuki coupling, while excellent for many standard transformations, can be more sensitive to these electronic and steric effects.

Experimental Protocols

Below are representative experimental protocols for both Suzuki and Stille coupling reactions, which can be adapted for the functionalization of this compound.

Representative Suzuki Coupling Protocol

A flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for example, potassium carbonate (2.0 mmol).[1] The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL), is added. The reaction mixture is then heated to a temperature between 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Representative Stille Coupling Protocol

In a reaction vessel, this compound (1.0 mmol), the organostannane reagent (e.g., tributyl(aryl)stannane, 1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%) are combined. The vessel is flushed with an inert gas, and a degassed solvent such as toluene or DMF (5 mL) is added. The mixture is heated to a temperature typically ranging from 80-110 °C and stirred for several hours until completion. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1] The resulting slurry is filtered through celite, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.

Mechanistic Overview and Workflow

The fundamental steps of the catalytic cycles for both the Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R1-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R1-X) Transmetal R1-Pd(II)Ln-R2 OxAdd->Transmetal Transmetalation (R2-B(OR)2 + Base) Transmetal->Pd0 Product R1-R2 Transmetal->Product Reductive Elimination

Catalytic Cycle of the Suzuki-Miyaura Coupling.

In the Suzuki coupling, a base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.

Stille_Cycle Pd0 Pd(0)Ln OxAdd R1-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (R1-X) Transmetal R1-Pd(II)Ln-R2 OxAdd->Transmetal Transmetalation (R2-SnR3) Transmetal->Pd0 Product R1-R2 Transmetal->Product Reductive Elimination

Catalytic Cycle of the Stille Coupling.

The Stille coupling, in contrast, does not typically require a base for transmetalation, as the organotin reagent is sufficiently reactive to directly transfer its organic group to the palladium complex.[1]

Decision Workflow: Choosing Between Suzuki and Stille Coupling

The choice between Suzuki and Stille coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.

Decision_Workflow Start Starting Materials Available? BoronicAcid Boronic Acid/Ester Available? Start->BoronicAcid Yes Stannane Organostannane Available? Start->Stannane No Suzuki Consider Suzuki Coupling BoronicAcid->Suzuki No BaseSensitive Base-Sensitive Functional Groups? BoronicAcid->BaseSensitive Yes Toxicity Toxicity a Major Concern? Stannane->Toxicity Stille Consider Stille Coupling BaseSensitive->Suzuki No BaseSensitive->Stille Yes Toxicity->Suzuki Yes Toxicity->Stille No

References

Comparative Biological Efficacy of 1-(4-Bromophenyl)pyrrolidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 1-(4-Bromophenyl)pyrrolidine derivatives. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic potential.

Derivatives of this compound have emerged as a significant class of compounds, primarily investigated for their potent effects on the central nervous system. These molecules have shown notable activity as monoamine transporter inhibitors, a mechanism of action central to the treatment of various neurological and psychiatric disorders. This guide synthesizes available data to offer a clear comparison of their biological activities.

Monoamine Transporter Inhibition: A Primary Mechanism of Action

The principal biological target of many this compound derivatives is the family of monoamine transporters, which includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] By inhibiting these transporters, these compounds increase the extracellular concentrations of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft, thereby enhancing neurotransmission. This modulation of monoaminergic systems is the basis for the therapeutic effects of many antidepressant and stimulant medications.[4][5][6]

The general structure of these derivatives, often belonging to the α-pyrrolidinophenone class, makes them effective reuptake inhibitors.[3] The presence of the bromophenyl group can significantly influence the potency and selectivity of these compounds for the different monoamine transporters.[7][8]

Comparative Efficacy at Monoamine Transporters

The biological efficacy of this compound derivatives is typically quantified by their inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) at each of the monoamine transporters. A lower value indicates greater potency. The following table summarizes the available quantitative data for a key derivative in this class, 1-(4-bromophenyl)-2-pyrrolidin-1-yl-pentan-1-one.

CompoundTargetIC50 (nM)Ki (nM)
1-(4-bromophenyl)-2-pyrrolidin-1-yl-pentan-1-oneDAT25.816.7
NET60.148.9
SERT33702510

Data compiled from Meltzer et al. (2006).

As the data indicates, this particular derivative demonstrates a high affinity for DAT and NET, with significantly lower potency at SERT. This profile suggests its potential as a dual dopamine-norepinephrine reuptake inhibitor, a class of drugs with applications in treating conditions like ADHD and depression. The selectivity for DAT and NET over SERT is a common characteristic among many pyrovalerone analogs.[1][2]

Experimental Protocols

The determination of the biological efficacy of these compounds relies on standardized in vitro assays. A detailed methodology for a key experiment is provided below.

Radiotracer Uptake Inhibition Assay

This assay is a fundamental method used to determine the potency of compounds in inhibiting the reuptake of neurotransmitters by their respective transporters.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (this compound derivatives).

  • Appropriate cell culture media and buffers.

  • Scintillation counter.

Procedure:

  • Cell Culture: HEK293 cells expressing the transporter of interest are cultured to confluence in appropriate plates.

  • Assay Preparation: The cells are washed with buffer to remove culture medium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound for a specified period.

  • Radioligand Addition: A fixed concentration of the radiolabeled neurotransmitter is added to each well.

  • Incubation: The plates are incubated for a specific time to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake process is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific radioligand uptake (IC50). This is typically done by non-linear regression analysis of the concentration-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine/ Norepinephrine Vesicle->DA_NE Release DAT_NET DAT/NET DAT_NET->MAO Metabolism DA_NE->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE->Receptor Binding Derivative This compound Derivative Derivative->DAT_NET Inhibition

Caption: Mechanism of monoamine transporter inhibition.

Experimental_Workflow A Culture HEK293 cells expressing DAT, NET, or SERT B Pre-incubate cells with This compound derivative A->B C Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) B->C D Incubate to allow uptake C->D E Terminate uptake and wash cells D->E F Lyse cells and measure radioactivity via scintillation counting E->F G Analyze data to determine IC50 value F->G

Caption: Workflow for radiotracer uptake inhibition assay.

Concluding Remarks

The available data strongly suggest that this compound derivatives are potent inhibitors of the dopamine and norepinephrine transporters. Their selectivity profile makes them interesting candidates for further investigation in the context of CNS disorders where modulation of dopaminergic and noradrenergic signaling is beneficial. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to explore the therapeutic potential of this chemical class. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds and to fully elucidate their pharmacological profile.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. 1-(4-Bromophenyl)pyrrolidine is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity and concentration critical determinants of final product quality, safety, and efficacy.[1] This guide provides a comparative overview of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The validation of these analytical methods is essential to ensure they are reliable, reproducible, and suitable for their intended purpose.[2][3] This process involves evaluating several key parameters, including accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ), as stipulated by guidelines from the International Conference on Harmonisation (ICH).[2][4][5]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for the analysis of pharmaceutical compounds.[6][7] It offers high sensitivity, selectivity, and resolution for separating the analyte of interest from potential impurities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially well-suited for volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.[8]

The following table summarizes hypothetical, yet typical, performance data for validated HPLC and GC-MS methods for the quantification of this compound, based on common findings for similar analytes in the pharmaceutical industry.[9][10][11]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL
Selectivity/Specificity High (with UV-Vis or DAD detection)Very High (mass-based detection)
Robustness GoodModerate (sensitive to matrix effects)

Disclaimer: The data presented in this table is illustrative and based on typical performance characteristics of the analytical techniques. Actual results will vary depending on the specific method, instrumentation, and laboratory conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for a structurally similar compound and is suitable for the quantification of this compound.[1]

1. Apparatus and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of the Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 254 nm

4. Sample and Standard Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of this compound in the sample based on the peak area response compared to the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This is a general protocol for the analysis of semi-volatile organic compounds and would require specific optimization for this compound.

1. Apparatus and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • GC vials with septa

  • This compound reference standard

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50 - 400 m/z

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Dissolve a known amount of the sample in dichloromethane to achieve a concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the GC-MS system.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte in the sample using the calibration curve.

Visualizing Workflows

To better understand the processes involved, the following diagrams illustrate the key workflows for analytical method validation and a typical HPLC experiment.

G cluster_0 Analytical Method Validation Workflow cluster_1 Validation Parameters A Define Analytical Method Requirements B Method Development & Optimization A->B C Develop Validation Protocol B->C D Perform Validation Experiments C->D E Document Results & Validation Report D->E D1 Specificity F Implement for Routine Use E->F D2 Linearity & Range D3 Accuracy D4 Precision D5 LOD & LOQ D6 Robustness

Caption: A typical workflow for analytical method validation.

G cluster_0 HPLC Experimental Workflow A Sample & Standard Preparation D Sequence Setup A->D B Mobile Phase Preparation & Degassing C System Equilibration B->C E Sample Injection & Chromatographic Run C->E D->E F Data Acquisition E->F G Data Processing (Integration & Calibration) F->G H Result Calculation & Reporting G->H

References

A Comparative Analysis of Palladium Catalysts for the Amination of 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of arylamines. The choice of the palladium catalyst system, which consists of a palladium precursor and a supporting ligand, is crucial for the success of the reaction, significantly influencing yield, reaction time, and substrate scope.[1][2] This guide presents a comparative analysis of various palladium catalysts for the amination of 1-(4-Bromophenyl)pyrrolidine, supported by experimental data, to assist researchers and drug development professionals in catalyst selection and reaction optimization.

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. Bulky, electron-rich ligands have demonstrated particular effectiveness in promoting the key steps of the catalytic cycle.[1] Below is a comparative overview of the performance of several common palladium catalyst systems.

Catalytic Performance: A Comparative Overview

The selection of the appropriate palladium precursor and ligand is critical for achieving high yields and efficient conversion in the amination of this compound. The following table summarizes the performance of representative palladium catalyst systems under typical Buchwald-Hartwig amination conditions. The data is compiled from studies on the amination of aryl bromides with secondary amines, providing a strong predictive basis for the target reaction.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂XPhosNaOt-BuToluene1002-4>95
Pd₂(dba)₃BINAPNaOt-BuToluene11012-2485-95
Pd(OAc)₂SPhosCs₂CO₃Dioxane1008-1690-98
[Pd(allyl)Cl]₂cataCXium® AK₃PO₄t-BuOH804-8>90

Key Observations:

  • Pd(OAc)₂ with Buchwald Ligands (XPhos, SPhos): Catalyst systems employing palladium(II) acetate with bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos consistently provide excellent yields in relatively short reaction times.[1] The choice of base and solvent can be tailored to the specific substrate.

  • Pd₂(dba)₃ with BINAP: The combination of tris(dibenzylideneacetone)dipalladium(0) with BINAP is a classic, first-generation catalyst system that remains effective for the amination of aryl bromides.[2] While reliable, it may require longer reaction times and higher temperatures compared to more modern systems.

  • Palladacycle Precatalysts: Pre-formed palladacycle catalysts, such as those incorporating cataCXium® A, offer high stability and activity, often allowing for lower catalyst loadings and milder reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of the target compound, 1-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine. Below is a representative protocol for the palladium-catalyzed amination of this compound.

General Procedure for Palladium-Catalyzed Amination:

Materials:

  • This compound

  • Pyrrolidine

  • Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos, BINAP, SPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (0.01-0.05 mol equiv), the phosphine ligand (0.01-0.05 mol equiv), and the base (1.2-2.0 equiv).

  • Add the anhydrous, degassed solvent to the Schlenk tube.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the active catalyst.

  • Add this compound (1.0 equiv) and pyrrolidine (1.2-1.5 equiv) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams have been generated.

Buchwald_Hartwig_Amination_Workflow cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Pd_precursor Palladium Precursor Solvent_add Add Anhydrous Solvent Pd_precursor->Solvent_add Ligand Phosphine Ligand Ligand->Solvent_add Base Base Base->Solvent_add Catalyst_formation Active Catalyst Formation Solvent_add->Catalyst_formation Substrates Add Aryl Bromide & Pyrrolidine Catalyst_formation->Substrates Heating Heat Reaction Mixture Substrates->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the palladium-catalyzed amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-NR_2(L_n) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR_2 Red_Elim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine R_2NH Amine->Amine_Coord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Assessing the Long-Term Stability of 1-(4-Bromophenyl)pyrrolidine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the long-term stability of 1-(4-Bromophenyl)pyrrolidine and its derivatives. The information presented herein is synthesized from established principles of pharmaceutical stability testing and data from analogous compounds, offering a predictive overview for researchers. This document details potential degradation pathways, compares stability profiles with alternative compounds, and provides standardized experimental protocols for stability assessment.

Comparative Stability Profile

The long-term stability of this compound is crucial for its application in pharmaceutical research and development. While specific long-term stability data for this exact molecule is not extensively published, we can infer its stability profile based on forced degradation studies performed on similar pyrrolidine-containing compounds and general principles of chemical stability.[1][2][3] Forced degradation studies are essential to establish degradation pathways and develop stability-indicating methods.[2]

The pyrrolidine ring, while generally stable, can be susceptible to degradation under certain conditions, potentially forming reactive iminium ions.[4][5] The presence of the bromophenyl group can also influence the molecule's reactivity and degradation pathways.[6]

Table 1: Summary of Forced Degradation Studies on this compound and Alternatives

Stress ConditionThis compound (Predicted)Alternative A (e.g., Denagliptin)Alternative B (Hypothetical Stable Analog)
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) Moderate degradation, potential for hydrolysis of the pyrrolidine ring.Significant degradation via cyclization and subsequent hydrolysis.[7]Minimal degradation (<2%).
Alkaline Hydrolysis (0.1 M NaOH, 60°C, 24h) Minor degradation, generally stable.Susceptible to degradation.[7]Minimal degradation (<2%).
Oxidative (3% H₂O₂, RT, 24h) Potential for oxidation, leading to N-oxide formation or ring opening.Shows degradation in the presence of oxidizing agents.[8]Minor degradation (<5%).
Thermal (80°C, 72h) Generally stable, minor degradation observed.Stable in solid-state but degrades in solution and with excipients.[7]Highly stable (<1% degradation).
Photolytic (ICH Q1B, UV/Vis light) Likely stable, aromatic ring may offer some protection.Stable.Highly stable.

Experimental Protocols

Detailed methodologies are critical for reproducible stability studies. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH).[8][9]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[2]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at 80°C for 72 hours. Also, prepare a solution (1 mg/mL in acetonitrile) and heat at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis: Analyze all samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To separate and quantify the parent compound from its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

High-Performance Liquid Chromatography (HPLC) is a widely used technique for its sensitivity and accuracy in separating and quantifying active pharmaceutical ingredients and their degradation products.[10]

Visualizations

Experimental Workflow for Forced Degradation

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal Degradation (80°C solid, 60°C solution) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS for Degradant Identification hplc->lcms Identify peaks nmr NMR for Structural Elucidation lcms->nmr Confirm structure

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathway of this compound

G A This compound B N-(4-bromophenyl)pyrrolidin-1-ium A->B Oxidation C 1-(4-Bromophenyl)pyrrolidin-2-one B->C Hydrolysis D Ring-opened products C->D Further Degradation

Caption: A potential degradation pathway for this compound.

Comparison with Alternatives

The choice of a compound in drug development often depends on its stability profile. While this compound offers a versatile scaffold,[6] its potential for degradation under certain stress conditions necessitates the evaluation of alternatives.

Table 2: Comparison of Physicochemical and Stability Properties

PropertyThis compoundAlternative A (e.g., Denagliptin)Alternative B (Hypothetical Stable Analog)
Molecular Weight 226.11 g/mol [11]377.4 g/mol ~250 g/mol
Melting Point 107°C->150°C
Predicted Solubility Low in waterHigher aqueous solubility[5]Moderate solubility
Key Stability Liability Potential for oxidation and hydrolysis of the pyrrolidine ring.Cyclization to form amidine and diketopiperazine derivatives.[7]High intrinsic stability.
Advantages Simple synthesis, readily available starting material.Established therapeutic use.Enhanced stability profile.
Disadvantages Limited published stability data.Known degradation pathways that must be monitored.Potentially more complex synthesis.

Conclusion

The long-term stability of this compound is a critical parameter for its successful application in pharmaceutical development. Based on the principles of forced degradation and data from analogous pyrrolidine derivatives, it is predicted to be moderately stable, with potential degradation under oxidative and strong acidic conditions. For applications requiring high stability, alternative scaffolds may be considered. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of their research. Further studies are warranted to fully characterize the degradation products and long-term stability profile of this compound and its derivatives.

References

Comparative Analysis of 1-(4-Bromophenyl)pyrrolidine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-Bromophenyl)pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds derived from this core, focusing on their potential as therapeutic agents. The information presented herein is intended to guide researchers in the design and development of novel compounds with enhanced potency and selectivity.

I. Overview of Biological Activities

Derivatives of this compound have been investigated for various therapeutic applications, primarily targeting the central nervous system and cancer. The key areas of biological activity include:

  • Opioid Receptor Modulation: Certain derivatives have shown affinity for opioid receptors, suggesting potential as analgesics.

  • Dopamine Transporter (DAT) Inhibition: The scaffold is present in compounds designed to inhibit the dopamine transporter, indicating applications in neurological and psychiatric disorders.

  • Anticancer Activity: Several pyrrolidine derivatives, including those with a bromophenyl moiety, have demonstrated cytotoxic effects against various cancer cell lines.

This guide will delve into the specific structural modifications that influence these activities, supported by available experimental data.

II. Structure-Activity Relationship (SAR) Analysis and Data Presentation

Opioid Receptor Modulators

A notable derivative, (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol, has been identified as a potent mu (µ) opioid receptor agonist with analgesic properties. The key structural features contributing to its activity are likely the specific stereochemistry, the biaryl system, and the hydroxymethyl-substituted pyrrolidine ring.

Table 1: Hypothetical SAR Data for Opioid Receptor Affinity

Compound IDR1 (on Pyrrolidine)R2 (on Phenyl)µ-Opioid Receptor Affinity (Ki, nM)
1a -CH2OH-Phenyl10
1b -H-Phenyl50
1c -CH2OH-H150
1d -CH2OH-4-Chlorophenyl15

Note: This table is illustrative and based on general principles of opioid receptor SAR, as specific comparative data for a series of this compound derivatives is limited.

Dopamine Transporter (DAT) Inhibitors

The this compound moiety can be found within more complex structures that act as dopamine transporter inhibitors. The SAR in this class is often complex, with small changes to the overall structure significantly impacting potency and selectivity.

Table 2: Illustrative SAR Data for DAT Inhibition

Compound IDCore Structure ModificationDAT Inhibition (IC50, nM)
2a N-substitution with bulky group25
2b N-substitution with small alkyl150
2c Additional substituent on phenyl40
2d Unsubstituted200

Note: This table is a hypothetical representation to illustrate potential SAR trends for DAT inhibitors incorporating the this compound scaffold.

Anticancer Agents

The anticancer activity of pyrrolidine derivatives is a broad field. For compounds containing the this compound core, the bromophenyl group can contribute to activity through various mechanisms, including hydrophobic interactions and potential for halogen bonding within target proteins. Modifications often focus on the pyrrolidine ring and the introduction of other functional groups to enhance cytotoxicity.

Table 3: Example Data for Anticancer Activity (Hypothetical)

Compound IDModificationCell LineIC50 (µM)
3a Pyrrolidin-2-oneMCF-715
3b Pyrrolidin-2-oneHCT-11622
3c 3-substituted pyrrolidineMCF-78
3d 3-substituted pyrrolidineHCT-11612

Note: This table provides a hypothetical illustration of how structural modifications could influence the anticancer activity of this compound derivatives.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor).

Materials:

  • Cell membranes expressing the recombinant human opioid receptor of interest.

  • Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor).

  • Test compound (this compound derivative).

  • Non-specific binding control (e.g., Naloxone).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, high concentration of non-specific control (e.g., 10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the potency of a test compound to inhibit dopamine uptake by the dopamine transporter.

Materials:

  • Cells stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells).

  • [³H]-Dopamine.

  • Test compound (this compound derivative).

  • Potent DAT inhibitor for non-specific uptake control (e.g., nomifensine or GBR12909).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the DAT-expressing cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for 10-20 minutes at room temperature or 37°C.

  • Uptake Initiation: Add [³H]-Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of dopamine uptake.

  • Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known DAT inhibitor) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116).

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Test compound (this compound derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the log concentration of the compound.[2][3][4]

IV. Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Scaffold mods Structural Modifications (R1, R2, etc.) start->mods library Library of Analogs mods->library assays In Vitro Assays (Binding, Functional, Cytotoxicity) library->assays data Activity Data (Ki, IC50, etc.) assays->data sar SAR Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for SAR studies of this compound derivatives.

signaling_pathway ligand Opioid Agonist Derivative receptor Mu Opioid Receptor (GPCR) ligand->receptor g_protein G-protein Activation (Gi/o) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp downstream Downstream Signaling (e.g., Ion Channel Modulation) camp->downstream analgesia Analgesic Effect downstream->analgesia

Caption: Simplified signaling pathway for a µ-opioid receptor agonist.

logical_relationship cluster_sar Structure-Activity Relationship Logic increase_potency Increased Potency increase_lipophilicity Increased Lipophilicity target_interaction Enhanced Target Interaction increase_lipophilicity->target_interaction add_h_bond_donor Add H-Bond Donor/Acceptor add_h_bond_donor->target_interaction optimal_stereochemistry Optimal Stereochemistry optimal_stereochemistry->target_interaction target_interaction->increase_potency

Caption: Logical relationships in SAR leading to increased potency.

References

A Comparative Guide to the Reactivity of 1-(4-Bromophenyl)pyrrolidine: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental reactivity of 1-(4-Bromophenyl)pyrrolidine. By examining its predicted electronic properties alongside its expected behavior in common organic reactions, this document aims to offer valuable insights for its application in synthetic chemistry and drug discovery. We will also compare its reactivity profile with that of structurally similar compounds, namely 4-bromo-N,N-dimethylaniline and 4-(4-bromophenyl)morpholine.

Theoretical Reactivity Profile

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the benzene ring is substituted with a bromine atom and a pyrrolidinyl group.

  • Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic ring, particularly at the ortho and para positions. This activation makes the ring more susceptible to electrophilic attack and facilitates oxidative addition in cross-coupling reactions.

  • Bromine Atom: As a halogen, bromine is an electronegative atom that withdraws electron density from the benzene ring through an inductive effect. However, it also possesses lone pairs that can be donated to the ring via resonance. In the context of electrophilic aromatic substitution, halogens are generally considered deactivating yet ortho-, para-directing. For cross-coupling reactions, the carbon-bromine bond is the reactive site.

The molecular electrostatic potential (MEP) map is another useful theoretical tool that visualizes the electron density distribution and helps predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a region of high electron density on the pyrrolidinyl nitrogen and the aromatic ring, while the bromine atom would be in a more electron-deficient region, making the C-Br bond susceptible to cleavage in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Experimental Reactivity Profile

The bromine substituent on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2] Given the electron-donating nature of the pyrrolidinyl group, this compound is expected to be a reactive substrate in Suzuki-Miyaura couplings. The increased electron density on the aromatic ring should facilitate the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step of the catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[3][4] Similar to the Suzuki-Miyaura reaction, the electron-rich nature of the this compound ring is anticipated to enhance its reactivity in this transformation.

Comparative Analysis with Alternative Compounds

To better understand the reactivity of this compound, it is useful to compare it with structurally related molecules.

CompoundStructureKey Features Affecting ReactivityExpected Relative Reactivity
This compound This compoundThe pyrrolidine nitrogen is a saturated amine, making it a strong electron-donating group through resonance.High
4-Bromo-N,N-dimethylaniline 4-Bromo-N,N-dimethylanilineThe dimethylamino group is also a strong electron-donating group. The electronic effect is very similar to the pyrrolidinyl group.High
4-(4-Bromophenyl)morpholine 4-(4-Bromophenyl)morpholineThe oxygen atom in the morpholine ring is electron-withdrawing, which slightly reduces the electron-donating ability of the nitrogen atom compared to pyrrolidine.Moderate to High

The pyrrolidinyl and dimethylamino groups are both strong activators, and thus this compound and 4-bromo-N,N-dimethylaniline are expected to exhibit similar high reactivity in cross-coupling reactions. The morpholine derivative is also expected to be reactive, though potentially slightly less so than the pyrrolidine and dimethylaniline analogs due to the inductive effect of the oxygen atom.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which would be applicable to this compound.

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction is worked up by extraction and purified by column chromatography to yield the desired biaryl product.[2]

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with this compound (1.0 mmol), an amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a base (e.g., NaOtBu, 1.4 mmol). A dry, degassed solvent such as toluene or dioxane is added, and the mixture is heated at 80-120 °C until the reaction is complete. The product is then isolated and purified using standard techniques.[3][4]

Visualizing Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)-Br(L2) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdBr->ArPdAr_prime [Ar'B(OH)3]- Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr_prime Ar-Ar' ArBr This compound Ar_prime_BOH2 Ar'B(OH)2 Boronate [Ar'B(OH)3]- Ar_prime_BOH2->Boronate Base Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L ArPdBr Ar-Pd(II)-Br(L) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition PdAmineComplex [Ar-Pd(II)(HNR'R'')(L)Br] ArPdBr->PdAmineComplex HNR'R'' AmineCoord Amine Coordination PdAmidoComplex Ar-Pd(II)-NR'R''(L) PdAmineComplex->PdAmidoComplex Base Deprotonation Deprotonation PdAmidoComplex->Pd0 Ar-NR'R'' RedElim Reductive Elimination ArNRR Ar-NR'R'' ArBr This compound Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

References

benchmarking 1-(4-Bromophenyl)pyrrolidine against other N-aryl pyrrolidine building blocks

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Benchmarking of N-Aryl Pyrrolidine Building Blocks for Drug Discovery

A Guide for Researchers, Scientists, and Drug Development Professionals

The N-aryl pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules and approved drugs due to its favorable physicochemical properties and three-dimensional architecture.[1][2][3] This guide provides an objective comparison of 1-(4-Bromophenyl)pyrrolidine against other commonly used N-aryl pyrrolidine building blocks, focusing on their performance in key synthetic transformations relevant to drug development. The data presented herein is intended to assist researchers in selecting the optimal building block for their specific synthetic and medicinal chemistry programs.

Physicochemical Properties of N-Aryl Pyrrolidine Building Blocks

The choice of substituent on the N-aryl ring significantly influences the physical and chemical properties of the building block, which in turn affects its handling, reactivity, and the properties of the final compound. The following table summarizes key physicochemical data for this compound and its chloro, iodo, and methoxy-substituted analogs.

PropertyThis compound1-(4-Chlorophenyl)pyrrolidine1-(4-Iodophenyl)pyrrolidine (Estimated)1-(4-Methoxyphenyl)pyrrolidine
CAS Number 22090-26-2[4]4280-30-2[5]N/A54660-04-7[6]
Molecular Weight 226.12 g/mol [4][7]181.66 g/mol [5]273.11 g/mol 177.24 g/mol [8]
Melting Point 107 °C[4]N/AN/AN/A
Boiling Point 306.1 °C[4]N/AN/AN/A
logP (Calculated) N/A2.940[5]N/AN/A
Reactivity Hallmark Versatile handle for cross-couplingMore cost-effective, less reactiveHighest reactivity in cross-couplingElectron-rich, modifies electronics

Performance in Key Cross-Coupling Reactions

N-aryl pyrrolidines are extensively used in palladium-catalyzed cross-coupling reactions to introduce further molecular complexity. The nature of the aryl substituent is a critical determinant of reactivity. Aryl bromides, such as in this compound, offer a balance of reactivity and stability, making them highly versatile. Aryl iodides are typically more reactive, while aryl chlorides are less reactive but often more cost-effective.[9] Electron-donating groups, like methoxy, can decrease the rate of oxidative addition, a key step in the catalytic cycle.[10]

General Reaction Scheme: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The performance of different N-aryl pyrrolidines in this reaction is a key benchmark.

G cluster_workflow Generalized Palladium-Catalyzed Cross-Coupling Workflow start Combine Reactants: - N-Aryl Pyrrolidine (Halide) - Coupling Partner (e.g., Boronic Acid) - Pd Catalyst & Ligand - Base & Solvent inert Establish Inert Atmosphere (N2 or Ar) start->inert heat Heat Reaction Mixture (e.g., 80-110 °C) inert->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

The following table provides a comparative summary of expected yields for the Suzuki-Miyaura coupling of various N-aryl pyrrolidines with a generic arylboronic acid under standardized conditions. These yields are illustrative and based on established reactivity principles.

N-Aryl Pyrrolidine SubstrateHalogen (X)Electronic NatureExpected ReactivityTypical Yield Range
1-(4-Iodo phenyl)pyrrolidineINeutralVery High85-98%
1-(4-Bromo phenyl)pyrrolidineBrNeutralHigh75-90%
1-(4-Chloro phenyl)pyrrolidineClNeutralModerate50-75%
1-(4-Methoxy phenyl)pyrrolidine-Electron-DonatingN/A (Used as amine partner)N/A

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducibility. The following are generalized procedures for the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, which can be adapted for specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl bromide with a secondary amine, a reaction for which this compound can serve as the amine coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand such as XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).[11]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.[11]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-diaryl-pyrrolidine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an N-aryl pyrrolidine halide, such as this compound, with an arylboronic acid.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).[12]

  • Solvent Addition: Add a mixture of dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction Conditions: Purge the vessel with an inert gas, seal it, and heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by flash chromatography on silica gel to yield the biaryl product.

Conclusion

This compound stands out as a highly versatile and valuable building block for drug discovery and development. It offers a reliable balance between reactivity and stability, making it suitable for a wide range of palladium-catalyzed cross-coupling reactions.

  • Comparison to 1-(4-Iodophenyl)pyrrolidine: While the iodo-analog offers higher reactivity and potentially shorter reaction times or milder conditions, it is often more expensive and can be less stable.

  • Comparison to 1-(4-Chlorophenyl)pyrrolidine: The chloro-analog is generally more economical, which is an advantage for large-scale synthesis. However, its lower reactivity often necessitates more forcing conditions, stronger catalytic systems, and may result in lower yields.[9]

  • Comparison to Electronically Modified Analogs (e.g., 1-(4-Methoxyphenyl)pyrrolidine): These building blocks are used when the N-aryl ring itself is a core part of the final pharmacophore rather than a reactive handle. The electronic properties of the methoxy group can be leveraged for specific molecular interactions but are not suitable for subsequent cross-coupling at that position.

References

Novel Compounds from 1-(4-Bromophenyl)pyrrolidine: A Comparative Guide to In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of heterocyclic compounds, with the pyrrolidine scaffold, particularly when substituted with a bromophenyl group, emerging as a promising starting point for the synthesis of molecules with diverse pharmacological activities. The incorporation of a bromophenyl moiety can significantly influence a molecule's lipophilicity and its ability to interact with biological targets, making it a key feature in drug design. This guide provides a comparative overview of the in vitro and in vivo evaluation of novel compounds synthesized from or structurally related to 1-(4-Bromophenyl)pyrrolidine, with a focus on anticancer, antimicrobial, and neuroprotective activities.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the quantitative data from various studies, offering a comparative look at the in vitro efficacy of different compound classes derived from or related to the this compound scaffold.

Table 1: In Vitro Anticancer Activity (IC50 values in µM)

Compound ClassCancer Cell LineCompound 4aCompound 4bCompound 5cCompound 5eCompound 5fCompound 8cCompound 12dReference Compound
Spirooxindole PyrrolidineA549 (Lung)3.813.65>103.481.2--Cisplatin (12.3 µM)[1]
Brominated AcetophenoneA549 (Lung)--11.80 µg/mL-----[2]
Caco2 (Colorectal)--18.40 µg/mL-----[2]
MCF7 (Breast)--< 10 µg/mL-----[2]
PC3 (Prostate)--< 10 µg/mL-----[2]
Quinoline-OxadiazoleHepG2 (Liver)-----0.140.18Lapatinib (0.12 µM)[3]
MCF-7 (Breast)-------Erlotinib (0.512 µg/mL)[3]
Brominated CoelenteraminesMCF-7 (Breast)-------Doxorubicin (0.17 µM)[4]
PC-3 (Prostate)-------Paclitaxel (0.1 µM)[4]

Table 2: In Vitro Antimicrobial and Anticholinergic Activity

Compound ClassTargetMIC (µg/mL) or Ki (nM)Reference Compound
Quinoline-Oxadiazole (17b)S. aureus4-fold > NeomycinNeomycin[3]
Quinoline-Oxadiazole (17d)E. coli16-fold > NeomycinNeomycin[3]
Quinoline-Oxadiazole (17e)C. albicans8-fold > NeomycinNeomycin[3]
Pyrrolidin-2-one BromophenolsAcetylcholinesterase (AChE)Ki: 2.60 - 16.36 nM-[5]
Butyrylcholinesterase (BChE)Ki: 13.10 - 54.47 nM-[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay[1][2]
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF7, Caco2, PC3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 103 to 1 x 104 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations with the culture medium. The cells are treated with these dilutions and incubated for 24 to 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vivo Neuroprotection Evaluation: MPTP-Induced Mouse Model of Parkinson's Disease[6][7][8]
  • Animal Model: Male C57BL/6 mice are typically used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • MPTP Induction: To induce Parkinson's-like symptoms, mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal (i.p.) injection. A common regimen is 30 mg/kg of MPTP administered twice, 16 hours apart.[6]

  • Compound Administration: The test compound (e.g., a novel this compound derivative) is administered to the mice, typically via i.p. injection or oral gavage, at a predetermined dose (e.g., 50 mg/kg) before or after the MPTP injections.[7]

  • Behavioral Tests: Motor function is assessed using tests such as the rotarod test (to measure balance and motor coordination), the pole test (to assess bradykinesia), and the nest building test (to evaluate complex motor behavior).[7]

  • Neurochemical Analysis: After the behavioral assessments, the animals are euthanized, and their brains are dissected. The striatum and substantia nigra are isolated. High-performance liquid chromatography (HPLC) can be used to measure dopamine levels and its metabolites.[6]

  • Immunohistochemistry and Western Blot: Brain tissues are processed for immunohistochemical staining to visualize and quantify tyrosine hydroxylase (TH)-positive neurons, which are the dopaminergic neurons lost in Parkinson's disease. Western blot analysis can be used to measure the expression levels of key proteins in signaling pathways, such as PI3K/Akt, ERK, and JNK, to elucidate the mechanism of neuroprotection.[7][8]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the evaluation of these novel compounds.

G cluster_0 In Vitro Anticancer Screening Workflow culture Culture Cancer Cell Lines seed Seed Cells in 96-Well Plates culture->seed treat Treat with Novel Compounds seed->treat incubate Incubate for 24-48 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance dissolve->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for determining the in vitro anticancer activity of novel compounds using the MTT assay.

G cluster_1 Neuroprotective Signaling Pathway NovelCompound Novel Compound PI3K_Akt PI3K/Akt Pathway NovelCompound->PI3K_Akt Activates ERK_JNK ERK/JNK Pathway NovelCompound->ERK_JNK Inhibits MPTP MPTP/MPP+ (Neurotoxin) MPTP->PI3K_Akt Inhibits MPTP->ERK_JNK Activates Apoptosis Neuronal Apoptosis PI3K_Akt->Apoptosis Inhibits Survival Neuronal Survival PI3K_Akt->Survival ERK_JNK->Apoptosis G cluster_2 Logical Relationship: From Synthesis to In Vivo Testing Start This compound (Starting Material) Synth Chemical Synthesis Start->Synth NovelComp Novel Compounds Synth->NovelComp InVitro In Vitro Screening (Anticancer, Antimicrobial, etc.) NovelComp->InVitro LeadSelect Lead Compound Selection InVitro->LeadSelect InVivo In Vivo Evaluation (Animal Models) LeadSelect->InVivo Data Efficacy & Toxicity Data InVivo->Data

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)pyrrolidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to manage and dispose of this chemical responsibly.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this substance.

Recommended Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dusts are generated.[1]

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
Melting Point 105 - 107 °C
Boiling Point 306.1 °C at 760 mmHg
Signal Word Warning
Hazard Statements H302, H315, H319, H335

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Step 1: Waste Collection and Segregation
  • Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container must have a secure screw-top cap.[1]

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.

Step 2: Labeling of Hazardous Waste
  • Properly label the waste container before adding any waste.[5] The label must include the following information:

    • The words "Hazardous Waste".[1][2]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

    • A clear indication of the associated hazards (e.g., "Harmful," "Irritant").[1]

    • The date when the first waste is added to the container.[5]

    • Your name, department, and contact information.[6]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[4]

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Once the waste container is full, or if you no longer generate this waste stream, contact your institution's EHS department to arrange for a pickup.[4]

  • Licensed Waste Carriers: Disposal must be conducted through an approved and licensed hazardous waste disposal company.[3] Your EHS department will coordinate this.

Experimental Workflow Visualization

The following diagram illustrates the proper disposal workflow for this compound.

G Workflow for Proper Disposal of this compound cluster_0 In-Lab Procedures cluster_1 Disposal Coordination cluster_2 Final Disposition A Step 1: Waste Collection - Use designated, compatible container - Segregate from incompatibles B Step 2: Labeling - Affix 'Hazardous Waste' label - Add chemical name, hazards, and date A->B Label before use C Step 3: Storage - Store in Satellite Accumulation Area - Use secondary containment B->C Store securely D Step 4: Arrange Pickup - Contact Environmental Health & Safety (EHS) C->D When container is full E EHS Coordinates with Licensed Waste Carrier D->E F Waste transported to an approved waste disposal plant E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Bromophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans for 1-(4-Bromophenyl)pyrrolidine, ensuring the protection of laboratory personnel and the integrity of research.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 22090-26-2

  • Molecular Formula: C10H12BrN[1]

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified with several hazards, necessitating stringent safety measures. The primary hazards include acute toxicity if swallowed, dermal toxicity, and inhalation toxicity, as well as skin and eye irritation.[2] It may also cause respiratory irritation.[2]

A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and face shieldMust be worn at all times.Protects against splashes and vapors that can cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoesInspect gloves for integrity before use.Prevents skin contact, which can lead to irritation or absorption of the chemical.[2][3]
Respiratory Protection Chemical fume hoodAll handling of the solid and its solutions must be conducted within a certified chemical fume hood.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is decontaminated and free of clutter.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and reagents within the fume hood.

    • Have a designated and properly labeled waste container for halogenated organic waste readily accessible.[3]

  • Handling the Compound:

    • Wear all required PPE as detailed in the table above.

    • Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.

    • Transfer the solid to the reaction vessel using a clean spatula, avoiding the generation of dust.

    • If preparing a solution, add the solvent slowly to the solid in the reaction vessel.

  • During the Reaction:

    • Keep the fume hood sash at the lowest possible height that allows for comfortable and safe manipulation.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction and Cleanup:

    • Upon completion of the experiment, quench the reaction safely according to the specific experimental protocol.

    • Decontaminate all glassware that has been in contact with this compound by rinsing with a suitable solvent (e.g., acetone) inside the fume hood.

    • Collect all rinsate as halogenated hazardous waste.[3]

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.

Waste TypeContainerLabelingDisposal Procedure
Solid Waste Designated, sealed, and clearly labeled container for "Halogenated Solid Waste.""Hazardous Waste," "this compound," and the appropriate hazard pictograms.Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in this container.
Liquid Waste Designated, sealed, and clearly labeled container for "Halogenated Liquid Waste.""Hazardous Waste," "this compound in [Solvent Name]," and the appropriate hazard pictograms.Collect all solutions containing the compound and the initial solvent rinses from cleaning glassware in this container.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container.

Visual Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.